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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Metabolic Fates of L-Threonine (D5, 15N) in Mammalian Cells

Foreword: Beyond the Canonical L-Threonine, an essential amino acid, is not merely a building block for protein synthesis. Its catabolic pathways are intricately linked to central carbon metabolism, one-carbon folate met...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical

L-Threonine, an essential amino acid, is not merely a building block for protein synthesis. Its catabolic pathways are intricately linked to central carbon metabolism, one-carbon folate metabolism, and cellular redox homeostasis. Understanding the flux through these pathways is critical for researchers in fields ranging from oncology to neurobiology and drug development. The use of stable isotope-labeled L-Threonine, such as (D5, 15N)-L-Threonine, coupled with mass spectrometry, provides a powerful tool to trace the metabolic fate of this versatile amino acid with high precision. This guide offers a comprehensive overview of the core metabolic pathways of L-Threonine in mammalian cells and provides a detailed experimental framework for its investigation using stable isotope tracing.

Part 1: The Core Metabolic Fates of L-Threonine

In mammalian cells, L-Threonine is primarily catabolized through two major pathways, with a third, minor pathway also contributing to its degradation. The choice of pathway can be cell-type specific and is often dictated by the metabolic state of the cell.

The Threonine Dehydrogenase (TDH) Pathway: A Gateway to Glycine and Acetyl-CoA

The principal route for L-Threonine catabolism in most mammalian tissues is initiated by the mitochondrial enzyme L-threonine 3-dehydrogenase (TDH). This NAD+-dependent enzyme oxidizes L-Threonine to 2-amino-3-ketobutyrate. This intermediate is unstable and can be cleaved by 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine C-acetyltransferase) into glycine and acetyl-CoA.

  • Significance: This pathway directly links threonine metabolism to both one-carbon metabolism (via glycine production) and the tricarboxylic acid (TCA) cycle (via acetyl-CoA). The glycine produced can be further catabolized by the glycine cleavage system or utilized for the synthesis of serine, purines, and glutathione.

TDH_Pathway L-Threonine (D5, 15N) L-Threonine (D5, 15N) 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate L-Threonine (D5, 15N)->2-Amino-3-ketobutyrate NAD+ -> NADH Glycine (15N) Glycine (15N) 2-Amino-3-ketobutyrate->Glycine (15N) CoA-SH Acetyl-CoA (D2) Acetyl-CoA (D2) 2-Amino-3-ketobutyrate->Acetyl-CoA (D2) TDH TDH TDH->L-Threonine (D5, 15N) AKB-CoA Ligase AKB-CoA Ligase AKB-CoA Ligase->2-Amino-3-ketobutyrate

Caption: The Threonine Dehydrogenase (TDH) pathway.

The Threonine Dehydratase (TDG) Pathway: An Alternative Route

A second major pathway for L-Threonine catabolism is initiated by serine/threonine dehydratase (TDG), a cytosolic enzyme. This enzyme catalyzes the deamination of L-Threonine to α-ketobutyrate and ammonia. α-ketobutyrate is then oxidatively decarboxylated to propionyl-CoA, which can be further metabolized to succinyl-CoA and enter the TCA cycle.

  • Significance: This pathway provides an alternative route for L-Threonine to fuel the TCA cycle. The activity of this pathway can vary significantly between different cell types and tissues.

TDG_Pathway L-Threonine (D5, 15N) L-Threonine (D5, 15N) alpha-Ketobutyrate alpha-Ketobutyrate L-Threonine (D5, 15N)->alpha-Ketobutyrate NH3 Propionyl-CoA Propionyl-CoA alpha-Ketobutyrate->Propionyl-CoA NAD+, CoA-SH -> NADH, CO2 Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TDG TDG TDG->L-Threonine (D5, 15N) BCKDH Complex BCKDH Complex BCKDH Complex->alpha-Ketobutyrate

Caption: The Threonine Dehydratase (TDG) pathway.

A Minor Contributor: The Threonine Aldolase Pathway

A third, generally considered minor, pathway for L-Threonine catabolism involves the enzyme threonine aldolase, which cleaves L-Threonine into glycine and acetaldehyde. The physiological significance of this pathway in most mammalian tissues is thought to be limited compared to the TDH and TDG pathways.

Part 2: Experimental Design: Tracing (D5, 15N)-L-Threonine Metabolism

The following protocol outlines a robust workflow for tracing the metabolic fate of (D5, 15N)-L-Threonine in cultured mammalian cells.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Mammalian Cells Labeling_Medium Introduce (D5, 15N)-L-Threonine Medium Cell_Seeding->Labeling_Medium Incubation Time-Course Incubation Labeling_Medium->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Isotopologue Distribution Analysis LC_MS->Data_Analysis

Caption: High-level experimental workflow for stable isotope tracing.

Detailed Step-by-Step Protocol

2.2.1 Cell Culture and Labeling

  • Cell Seeding: Plate mammalian cells of interest in appropriate multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare custom DMEM or RPMI-1640 medium lacking L-Threonine. Supplement this medium with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids. Just prior to the experiment, add (D5, 15N)-L-Threonine to the desired final concentration.

  • Labeling: Once cells have reached the desired confluency, aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Subsequently, add the prepared (D5, 15N)-L-Threonine containing medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the labeled threonine into downstream metabolites.

2.2.2 Metabolite Extraction

  • Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent, typically an 80:20 methanol:water solution, to the cells.

  • Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Lipid Removal: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris. The supernatant contains the polar metabolites.

2.2.3 LC-MS/MS Analysis

  • Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). A HILIC (hydrophilic interaction liquid chromatography) or reversed-phase C18 column can be used depending on the polarity of the target metabolites.

  • Mass Spectrometry Detection: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to detect and quantify the mass isotopologues of threonine and its downstream metabolites.

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of specific metabolites of interest.

Expected Data and Interpretation

The primary output of this experiment will be the isotopologue distribution for threonine and its known downstream metabolites. This data can be used to calculate the fractional contribution of L-Threonine to the pools of these metabolites.

Table 1: Hypothetical Isotopologue Distribution of Key Metabolites After 24h Labeling with (D5, 15N)-L-Threonine

MetaboliteIsotopologueRelative Abundance (%)Inferred Pathway
L-ThreonineM+6 (D5, 15N)99+Tracer Input
GlycineM+1 (15N)45TDH Pathway
GlycineM+2 (13C2)5Other sources
SerineM+1 (15N)30From labeled Glycine
Acetyl-CoAM+2 (D2)20TDH Pathway
Propionyl-CoAM+0>95TDG Pathway Inactive

This is illustrative data and actual results will vary based on cell type and experimental conditions.

Part 3: Advanced Insights and Considerations

  • Choice of Isotope Label: The use of (D5, 15N)-L-Threonine is advantageous as the heavy isotopes are stable and do not readily exchange. The deuterium atoms on the carbon backbone and the 15N on the amino group allow for differential tracing of the carbon skeleton and the nitrogen atom.

  • Metabolic Branch Points: Pay close attention to the labeling patterns of metabolites at key branch points, such as the glycine cleavage system and the entry points into the TCA cycle. This can reveal important regulatory nodes in cellular metabolism.

  • Subcellular Compartmentation: The described protocol analyzes whole-cell extracts. To investigate the metabolism within specific organelles, such as mitochondria, subcellular fractionation techniques would be required prior to metabolite extraction.

  • Kinetic vs. Steady-State Analysis: The time-course experiment allows for a kinetic analysis of label incorporation. For a steady-state analysis, cells should be cultured in the labeling medium for a longer duration until isotopic equilibrium is reached.

Conclusion

Tracing the metabolic pathways of (D5, 15N)-L-Threonine provides a powerful and quantitative method to dissect cellular metabolism. The insights gained from these studies can have significant implications for understanding disease states and for the development of novel therapeutic strategies that target metabolic vulnerabilities.

References

  • Bird, M. I., & Nunn, P. B. (1983). Metabolic homeostasis of L-threonine in the normally-fed rat. Biochemical Journal, 214(3), 687–694. [Link]

  • Dale, R. A. (1978). Catabolism of threonine in mammals by a single enzyme, L-threonine dehydrogenase. Biochimica et Biophysica Acta (BBA) - Enzymology, 544(3), 496-503. [Link]

  • Goldstein, L., Knox, W. E., & Behrman, E. J. (1962). Studies on the nature, purification, and properties of the threonine and serine dehydrases of rat liver. Journal of Biological Chemistry, 237(9), 2855-2860. [Link]

  • Karasek, M. A., & Greenberg, D. M. (1957). Studies on the properties of threonine aldolases. Journal of Biological Chemistry, 227(1), 191-205. [Link]

Exploratory

applications of deuterated nitrogen-15 L-Threonine in proteomics

Advanced Structural & Quantitative Proteomics: The /Deuterium L-Threonine Framework Executive Summary This technical guide details the application of Deuterated Nitrogen-15 ( , D) L-Threonine in modern proteomics. While...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Structural & Quantitative Proteomics: The /Deuterium L-Threonine Framework

Executive Summary This technical guide details the application of Deuterated Nitrogen-15 (


, D) L-Threonine  in modern proteomics. While Lysine and Arginine are the standards for global SILAC quantitation, isotopically labeled Threonine serves a distinct, high-value niche: Structural Proteomics  of high-molecular-weight complexes (via Methyl-TROSY NMR) and Targeted Metabolic Flux Analysis .

This guide moves beyond basic definitions to address the primary technical challenge of Threonine labeling: metabolic scrambling . We provide a self-validating workflow to bypass biosynthetic cross-talk, ensuring high-fidelity incorporation for atomic-resolution studies.

Part 1: The Isotopic Advantage in Structural Proteomics

The utility of


/D-L-Threonine arises from the synergistic physics of its isotopic substitution.
The Deuteration Effect (NMR)

In large protein complexes (>50 kDa), proton (


) density creates a dense network of dipolar couplings, leading to rapid transverse relaxation (

). This manifests as broad, undetectable peaks in NMR spectra.
  • Mechanism: Replacing non-exchangeable carbon-bound protons with Deuterium (

    
    ) dilutes this proton density. Deuterium has a gyromagnetic ratio 
    
    
    
    lower than Protium, drastically reducing dipolar relaxation.
  • Threonine Specificity: Threonine residues are often located at protein interfaces and catalytic sites (e.g., the Proteasome). By labeling the Threonine

    
    -methyl group (
    
    
    
    ) in a deuterated background, researchers can utilize Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) to observe these critical residues even in 1 MDa complexes.
Mass Spectrometry Resolution

In MS-based proteomics, the combination of


 and Deuterium creates a distinct mass offset.
  • Mass Shift Calculation:

    • 
      :  +1.00 Da (Backbone Amide).
      
    • Deuterium (

      
      ):  Threonine (
      
      
      
      ) has 5 non-exchangeable carbon-bound hydrogens (
      
      
      ).
    • Total Shift: A fully deuterated

      
      -Thr molecule provides a +6.03 Da  shift relative to the unlabeled counterpart.
      
    • Note: Hydroxyl and Amine protons exchange with solvent water and do not contribute to the fixed mass shift in LC-MS.

Part 2: Overcoming the "Scrambling" Barrier

The primary failure mode in Threonine labeling is metabolic scrambling . Unlike Lysine, Threonine is metabolically active in E. coli, serving as a precursor for Glycine (via Threonine dehydrogenase) and Isoleucine (via Threonine deaminase).

The Consequence: If you feed expensive


/D-Threonine to wild-type E. coli, the label will "leak" into Glycine and Isoleucine residues, ruining spectral simplicity and quantification accuracy.
Visualization: The Scrambling Pathway vs. The Solution

The following diagram illustrates the metabolic leakage and the auxotrophic blockade required for pure labeling.

ThreonineScrambling cluster_inputs Input cluster_metabolism Intracellular Metabolism (Wild Type) Thr_Ex Exogenous 15N/D-Threonine Thr_In Intracellular Threonine Thr_Ex->Thr_In Transport Gly Glycine Pool (Scrambled Label) Thr_In->Gly Thr Dehydrogenase (Leakage) Ile Isoleucine Pool (Scrambled Label) Thr_In->Ile Thr Deaminase (Leakage) Protein Target Protein Thr_In->Protein Translation Gly->Protein Misincorporation Ile->Protein Misincorporation Block1 SOLUTION: Add Isoleucine & Glycine to Media Block1->Thr_In Feedback Inhibition

Figure 1: Metabolic scrambling pathways of Threonine in E. coli. To achieve specific labeling, the biosynthetic conversion to Glycine and Isoleucine must be suppressed via feedback inhibition (adding unlabeled Ile/Gly) or genetic auxotrophy.

Part 3: Protocol – Scramble-Free Threonine Incorporation

This protocol is designed for Structural Proteomics (NMR) but is adaptable for MS-based turnover studies. It utilizes a feedback-inhibition strategy to prevent the expensive labeled Threonine from being converted into other amino acids.

Objective: Produce


 labeled Threonine residues with 

scrambling to Gly/Ile.
Reagents & Prerequisites
  • Strain: E. coli BL21(DE3).[1] Note: For absolute purity, use a threonine auxotroph (e.g.,

    
    ), but this protocol works for prototrophs via suppression.
    
  • Label: L-Threonine (

    
    ).
    
  • Suppression Mix (Critical): Unlabeled L-Isoleucine (50 mg/L) and L-Glycine (100 mg/L).

  • Base Media: M9 Minimal Media prepared with D

    
    O (for high deuteration) or H
    
    
    
    O (for
    
    
    only).
Step-by-Step Workflow
  • Starter Culture: Inoculate a single colony into 10 mL LB media. Grow at 37°C until OD

    
    .
    
  • Adaptation Phase: Pellet cells (3000 x g, 10 min). Resuspend in 10 mL M9 minimal media (unlabeled). Grow overnight.

  • Expansion: Transfer to 1 L M9 media. Grow at 37°C to OD

    
    .
    
  • The "Shift" (Critical Step):

    • Pellet the cells gently.

    • Wash once with M9 salts (no carbon/nitrogen).

    • Resuspend in 250 mL (4x concentration) of fresh M9 media containing:

      • Labeled Reagent: 100 mg/L

        
        /D-L-Threonine.
        
      • Suppression Agents: 50 mg/L Unlabeled Isoleucine + 100 mg/L Unlabeled Glycine.

      • Why? High concentrations of Ile and Gly shut down the biosynthetic enzymes ilvA and kbl via feedback inhibition, forcing the cell to use the exogenous labeled Threonine solely for protein synthesis [1].

  • Induction: Allow cells to equilibrate for 30 minutes. Induce with IPTG (1 mM).

  • Harvest: Incubate for 4–12 hours (temperature dependent). Harvest for purification.

Part 4: Applications in Data Analysis

NMR: Methyl-TROSY Assignment

When analyzing the spectra of proteins labeled via the above protocol:

  • Expectation: You will see sharp peaks corresponding to Threonine

    
    -methyls.
    
  • Validation: Compare

    
     HSQC spectra with a standard uniformly labeled sample. The Threonine-selective sample should show a dramatic reduction in peak count, retaining only Threonine residues.
    
  • Dynamics: Use relaxation dispersion experiments to measure the "flickering" of the Threonine hydroxyl/methyl group, which often acts as a gatekeeper in enzymatic clefts.

Mass Spectrometry: Quantitative Turnover

While not standard for "whole proteome" SILAC,


/D-Threonine is powerful for measuring the turnover of Threonine-rich proteins (e.g., mucins).

Data Table: Mass Shift Verification

Isotope Label Atom Count (Non-Exch) Mass Shift per Atom Total Shift (Threonine)
Nitrogen-15 1 +0.997 Da +1.0 Da

| Deuterium (


)  | 1 | +1.006 Da | +1.0 Da |
| Deuterium (

)
| 1 | +1.006 Da | +1.0 Da | | Deuterium (

)
| 3 | +1.006 Da | +3.0 Da | | Total | 5 | - | +6.0 Da |

Note: In MS analysis, ensure your search engine (MaxQuant/Proteome Discoverer) is configured for a variable modification of +6.03 Da on Threonine.

Part 5: Technical Workflow Diagram

The following Graphviz diagram outlines the decision tree for selecting the correct labeling strategy based on the experimental goal.

WorkflowSelection Start Experimental Goal Decision1 Target Application? Start->Decision1 PathNMR Structural Biology (NMR) Decision1->PathNMR PathMS Quant Proteomics (Mass Spec) Decision1->PathMS NMR_Size Protein Size? PathNMR->NMR_Size MS_Type Quant Type? PathMS->MS_Type Small < 30 kDa Uniform 15N/13C NMR_Size->Small Large > 50 kDa Methyl-TROSY Required NMR_Size->Large Action_Large Protocol: 15N/D-Thr + Ile/Gly Suppression Large->Action_Large Global Global Proteome MS_Type->Global Targeted Thr-Rich Domains (e.g. Mucins) MS_Type->Targeted Action_Global Use Std SILAC (Lys/Arg) Global->Action_Global Action_Targeted Protocol: 15N/D-Thr Pulse-Chase Targeted->Action_Targeted

Figure 2: Decision matrix for deploying


/D-Threonine. The reagent is critical for large-protein NMR and specialized targeted proteomics, but optional for standard global proteomics.

References

  • Venters, R. A., et al. (1995). "Amino acid selective isotope labeling of proteins for NMR studies." Journal of Biomolecular NMR.

  • Gardner, K. H., & Kay, L. E. (1998). "The use of

    
     multidimensional NMR to study the structure and dynamics of proteins." Annual Review of Biophysics and Biomolecular Structure. 
    
  • Gelis, I., et al. (2007). "Structural basis for signal-sequence recognition by the translocase motor SecA as determined by NMR." Cell.

  • Sinha, K. K., et al. (2011). "Methyl-specific isotope labeling strategies for NMR studies of membrane proteins." Methods in Molecular Biology.

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics.

Sources

Foundational

An In-Depth Technical Guide to L-Threonine (D5, 15N): Chemical Structure, Isotopic Labeling, and Applications in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of L-Threonine (D5, 15N), a st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of L-Threonine (D5, 15N), a stable isotope-labeled amino acid critical for high-precision quantitative analysis in proteomics and metabolomics. We will delve into the specifics of its chemical structure, the precise positions of its isotopic labels, and the rationale behind this labeling strategy. Furthermore, this guide will offer a detailed, field-proven protocol for its application as an internal standard in mass spectrometry-based quantitative proteomics, particularly within the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences, enabling them to leverage the power of stable isotope labeling for robust and reproducible quantitative studies.

The Foundation: Understanding L-Threonine

L-Threonine is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from the diet[1]. Its chemical formula is C₄H₉NO₃, and its systematic IUPAC name is (2S,3R)-2-amino-3-hydroxybutanoic acid[2][3]. Threonine is one of two proteinogenic amino acids that possess two chiral centers, leading to four possible stereoisomers. The naturally occurring and biologically active form is L-Threonine[1][3].

Key structural features of L-Threonine include an α-amino group, a carboxyl group, and a hydroxyl group in its side chain, rendering it a polar, uncharged amino acid. This hydroxyl group makes threonine a site for post-translational modifications such as phosphorylation and glycosylation, playing a crucial role in protein function and signaling pathways.

Chemical Structure of L-Threonine

The structure of L-Threonine is fundamental to understanding its isotopically labeled counterpart.

Caption: Chemical structure of L-Threonine.

Isotopic Labeling: The Key to Quantification

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. This subtle change in mass allows for the differentiation of molecules in a mass spectrometer without altering their chemical properties. In proteomics, this enables the accurate quantification of proteins and peptides between different samples. The most commonly used stable isotopes in this context are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

L-Threonine (D5, 15N): Precise Labeling for Unambiguous Detection

L-Threonine (D5, 15N) is a specially designed isotopologue of L-Threonine for use in mass spectrometry-based quantitative proteomics. The "D5" indicates the presence of five deuterium atoms, and "15N" signifies one nitrogen-15 atom.

The specific positions of these isotopic labels are crucial for their utility:

  • ¹⁵N-Labeling: The single nitrogen atom in the α-amino group is replaced with its heavier isotope, ¹⁵N. This provides a +1 Da mass shift for every threonine residue in a peptide. The SMILES string for L-Threonine-15N is CC(O)=O[4].

  • D5-Labeling: Five hydrogen atoms are replaced by deuterium atoms. Based on available data, the labeling pattern is L-Threonine-2,3,4,4,4-d5[]. This means one deuterium is on the α-carbon (C2), one on the β-carbon (C3), and three on the γ-carbon (C4). This results in a +5 Da mass shift. The IUPAC name for this isotopologue is (2S,3R)-2-amino-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid[].

Combining these, L-Threonine (D5, 15N) has a total mass shift of +6 Da compared to its unlabeled counterpart. This significant mass difference allows for clear separation and quantification in a mass spectrometer.

Caption: Isotopic labeling positions in L-Threonine (D5, 15N).

Synthesis of L-Threonine (D5, 15N): A Glimpse into the Causality of Design

The synthesis of isotopically labeled amino acids can be achieved through chemical synthesis or enzymatic methods[4][6]. For L-Threonine (D5, 15N), a combination of techniques is likely employed to achieve the specific labeling pattern.

  • ¹⁵N Labeling: The introduction of ¹⁵N is typically achieved by using a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, in the synthesis.

  • Deuterium Labeling: Deuteration can be accomplished through various methods, including acid- or base-catalyzed H/D exchange in D₂O, or through enzymatic reactions in deuterated solvents[7]. The site-specificity of the deuterium labeling in L-Threonine (D5, 15N) suggests a controlled synthetic route to ensure deuterium incorporation at the desired positions.

The choice of this specific labeling pattern is deliberate. By labeling non-exchangeable C-H bonds with deuterium, the label is stable throughout sample processing. The ¹⁵N label on the amino group ensures that every threonine-containing peptide will carry the isotopic signature.

Application in Quantitative Proteomics: A Step-by-Step SILAC Workflow

L-Threonine (D5, 15N) is an invaluable tool for quantitative proteomics, primarily through the SILAC methodology[7][8]. SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (natural abundance) or "heavy" (isotope-labeled) amino acids[9]. This allows for the in vivo incorporation of the labeled amino acid into all newly synthesized proteins.

While SILAC has traditionally relied on labeled arginine and lysine, the use of other labeled essential amino acids like threonine is expanding the scope of quantitative proteomics.

Experimental Protocol: Quantitative Proteomic Analysis using L-Threonine (D5, 15N)

This protocol outlines a typical SILAC experiment using L-Threonine (D5, 15N) to compare protein expression between a control and a treated cell population.

I. Cell Culture and Labeling (Adaptation Phase)

  • Prepare SILAC Media: Prepare two types of cell culture media that are deficient in threonine.

    • "Light" Medium: Supplement with unlabeled L-Threonine.

    • "Heavy" Medium: Supplement with L-Threonine (D5, 15N).

    • It is crucial to use dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids from the serum.

  • Cell Culture: Culture two separate populations of the cells of interest, one in the "light" medium and the other in the "heavy" medium.

  • Ensure Complete Labeling: Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled threonine into the cellular proteome[10]. The efficiency of incorporation can be checked by mass spectrometry analysis of a small cell sample.

II. Experimental Treatment

  • Apply Treatment: Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration) to one of the cell populations (either "light" or "heavy"). The other population will serve as the control.

III. Sample Preparation

  • Cell Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors[11].

  • Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., Bradford or BCA).

  • Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates[11][12]. This step is critical as it corrects for variations in subsequent sample handling.

  • Protein Digestion:

    • Denature the proteins in the mixed lysate (e.g., using urea).

    • Reduce the disulfide bonds (e.g., with DTT).

    • Alkylate the cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides using a protease such as trypsin.

IV. Mass Spectrometry and Data Analysis

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by liquid chromatography and then ionized and analyzed in the mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify the peptides and proteins from the MS/MS data.

    • The software will also quantify the relative abundance of the "light" and "heavy" forms of each threonine-containing peptide by comparing the intensities of their respective peaks in the mass spectrum.

    • The ratio of the heavy to light peptide intensities reflects the relative abundance of the corresponding protein in the treated versus the control sample.

Caption: A generalized SILAC workflow using L-Threonine (D5, 15N).

Data Presentation and Interpretation

The output of a SILAC experiment is a list of identified proteins and their corresponding heavy/light ratios. This data can be summarized in a table for easy comparison.

Protein IDGene NameHeavy/Light RatioRegulation
P12345GENE12.5Upregulated
Q67890GENE20.4Downregulated
A1B2C3GENE31.1Unchanged

A ratio greater than 1 indicates that the protein is more abundant in the "heavy"-labeled sample, while a ratio less than 1 indicates it is more abundant in the "light"-labeled sample. A ratio close to 1 suggests no significant change in protein expression.

Conclusion and Future Perspectives

L-Threonine (D5, 15N) is a powerful and precise tool for quantitative proteomics. Its well-defined chemical structure and specific isotopic labeling pattern enable researchers to accurately measure changes in protein expression in response to various stimuli, such as drug treatment. The SILAC workflow, when coupled with the use of labeled threonine, provides a robust platform for biomarker discovery, drug target identification, and a deeper understanding of cellular signaling pathways. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications for stable isotope-labeled amino acids like L-Threonine (D5, 15N) will undoubtedly expand, further revolutionizing research in the life sciences and drug development.

References

  • G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. Retrieved from [Link]

  • ResearchGate. (n.d.). The biosynthesis pathway of L-threonine. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). SILAC-Based Comparative Proteomic Analysis of Lysosomes from Mammalian Cells Using LC-MS/MS. Retrieved from [Link]

  • BIOCEV. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Retrieved from [Link]

  • Tang, Y., et al. (2021). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 The biosynthesis pathway of L-threonine. Retrieved from [Link]

  • Shulgin, A. T., et al. (1954). Synthesis and Chromatographic Separation of Isotopically Labeled DL-Threonine and DL-Allothreonine. Journal of the American Chemical Society. Retrieved from [Link]

  • New World Encyclopedia. (n.d.). Threonine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative analysis of SILAC data sets using spectral counting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Comparison of Proteomes Using SILAC. Retrieved from [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of D-threonine.
  • ResearchGate. (n.d.). Scheme 1. Tri-enzymatic synthesis of d-2-aminobutyric acid from lthreonine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Threonine-D5. PubChem. Retrieved from [Link]

  • PubMed. (2017). The dietary protein paradox and threonine 15 N-depletion: Pyridoxal-5'-phosphate enzyme activity as a mechanism for the δ15 N trophic level effect. Retrieved from [Link]

  • Nature. (2006). Functional and quantitative proteomics using SILAC. Retrieved from [Link]

  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Retrieved from [Link]

  • CK Isotopes. (n.d.). Instructions - SILAC Protein Quantitation Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the threonine metabolism of Echinococcus multilocularis: The threonine dehydrogenase as a potential drug target in alveolar echinococcosis. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. Retrieved from [Link]

  • New World Encyclopedia. (n.d.). Threonine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Application of L-Threonine (D5, 15N)

Executive Summary L-Threonine (D5, 15N) represents a high-value, dual-labeled stable isotopologue used primarily as an internal standard in quantitative mass spectrometry (LC-MS/MS) and as a metabolic tracer in NMR spect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Threonine (D5, 15N) represents a high-value, dual-labeled stable isotopologue used primarily as an internal standard in quantitative mass spectrometry (LC-MS/MS) and as a metabolic tracer in NMR spectroscopy. Its utility relies entirely on its isotopic purity and chemical integrity. While L-Threonine itself is biologically non-toxic, the handling of the D5, 15N variant requires rigorous protocols to prevent isotopic dilution (back-exchange), moisture-induced degradation, and gravimetric errors.

This guide synthesizes safety data with field-proven handling protocols to ensure researchers maintain the highest fidelity in their proteomic and metabolomic workflows.

Physicochemical Profile & Isotopic Specifications

Understanding the shift in physical properties is critical for accurate mass spectrometry calculations and retention time prediction.

Table 1: Comparative Physicochemical Properties
PropertyUnlabeled L-ThreonineL-Threonine (D5, 15N)Technical Implication
Formula C₄H₉NO₃C₄H₄D₅¹⁵NO₃Basis for MRM transitions.
Molecular Weight 119.12 g/mol ~125.15 g/mol +6 Da mass shift prevents signal overlap.
Monoisotopic Mass 119.0582125.0950*Essential for High-Res MS settings.
Solubility (H₂O) ~90 g/L (20°C)~90 g/L (20°C)Highly soluble; aqueous stocks preferred.
Hygroscopicity ModerateModerateCritical: Affects gravimetric accuracy.
pKa values 2.09 (COOH), 9.10 (NH₃⁺)~SameBuffer pH affects ionization state.

*Note: Mass shift assumes 5 Deuterium atoms on non-exchangeable carbon positions and 1 Nitrogen-15 atom. Exchangeable protons (OH, NH2) are assumed to be H in aqueous solution.

Safety & Hazard Assessment

While L-Threonine is classified as a non-hazardous substance under GHS standards for general laboratory use, "safety" in this context extends to the safety of the data generated.

Toxicological Safety
  • GHS Classification: Not a hazardous substance or mixture.

  • PPE Requirements: Standard Laboratory Practice (SLP). Nitrile gloves, safety glasses, and lab coat are required to prevent sample contamination (keratin/skin oils) rather than to protect the operator from the sample.

  • Inhalation: May cause respiratory tract irritation (nuisance dust). Handle in a fume hood if weighing large quantities.

Isotopic Integrity (Data Safety)

The primary hazard is Deuterium/Hydrogen (D/H) Back-Exchange .

  • Risk: L-Threonine contains exchangeable protons on the amine (-NH₂) and hydroxyl (-OH) groups.

  • Mechanism: If the D5 labeling pattern includes these positions, dissolving in H₂O will instantly replace D with H, altering the mass.

  • Mitigation: Most "D5" commercial standards label the carbon-bound hydrogens (α, β, γ positions), which are non-exchangeable. Always verify the certificate of analysis (CoA) for the specific labeling positions.

Storage & Handling Protocols

To maintain the >98% isotopic enrichment typically required for trace analysis, follow these strict protocols.

Receipt and Long-Term Storage
  • Temperature: Store at -20°C . Room temperature storage promotes slow oxidation and microbial growth if trace moisture is present.

  • Desiccation: The vial must be kept in a desiccator or a sealed bag with silica gel.

    • Why? Threonine is hygroscopic. Absorbed water adds weight, leading to an overestimation of the standard's concentration during weighing.

  • Light: Store in amber vials to prevent photo-oxidation, although Threonine is relatively photostable compared to Tryptophan or Tyrosine.

Reconstitution Strategy (The "Golden Rule")

Never insert a spatula directly into the primary stock vial.

Protocol: The "Solvent-Drop" Method

  • Equilibrate the vial to Room Temperature (RT) for 30 minutes before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture onto the powder.

  • Weigh the entire content of the vendor vial if possible, or weigh by difference into a clean, tared glass vial.

  • Solvent: Use LC-MS grade water (0.1% Formic Acid optional for stability).

  • Concentration: Prepare a high-concentration Stock A (e.g., 10 mM).

  • Aliquot: Immediately divide Stock A into single-use aliquots (e.g., 100 µL) and freeze at -80°C.

    • Constraint: Do not refreeze aliquots more than once.

Experimental Workflows

Workflow: Internal Standard Spiking for LC-MS

The following diagram illustrates the critical path for introducing L-Threonine (D5, 15N) into a biological sample to normalize extraction efficiency and matrix effects.

LCMS_Workflow cluster_0 Preparation Phase cluster_1 Sample Processing cluster_2 Analysis Stock Threonine (D5, 15N) Stock (-80°C) Thaw Thaw & Vortex (Room Temp) Stock->Thaw Dilute Dilute to Working Conc. (e.g., 10 µM in MeOH/H2O) Thaw->Dilute Spike SPIKE Internal Standard (Critical Step) Dilute->Spike Add Exact Volume BioSample Biological Sample (Plasma/Tissue) BioSample->Spike Precip Protein Precipitation (Cold Acetonitrile) Spike->Precip Co-Extraction Centrifuge Centrifuge (14,000 x g) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Figure 1: Critical path for Internal Standard (IS) spiking. The IS must be added before protein precipitation to account for analyte loss during sample preparation.

Mass Spectrometry Tuning

When setting up the Multiple Reaction Monitoring (MRM) method:

  • Precursor Ion: Scan for [M+H]⁺ = 126.1 (approx).

    • Note: Unlabeled is 120.1. The shift is +6.

  • Product Ions: Identify the fragment that retains the heavy label.

    • Common Threonine fragment: Loss of H₂O + CO (Formic acid equivalent).

    • Ensure the fragment ion monitored contains the 15N or D5 atoms to maintain specificity.

Quality Control & Validation

Before running a batch of clinical or valuable samples, validate the isotope solution.

Isotopic Purity Check

Run a direct infusion of the Working Solution (1 µM) into the MS.

  • Acceptance Criteria:

    • Intensity of [M+H]⁺ (Heavy) > 1000x Intensity of [M+H]⁺ (Light/Unlabeled).

    • If "Light" signal is significant (>0.5%), the standard is contaminated or degraded, which will skew quantitation.

Stability Decision Tree

Use this logic to determine if an old stock solution is safe to use.

Stability_Tree Start Evaluate Stock Solution Age Age > 6 Months? Start->Age Storage Stored at -80°C? Age->Storage No Action_Discard DISCARD Prepare Fresh Age->Action_Discard Yes Cycles Freeze/Thaw > 3? Storage->Cycles Yes Storage->Action_Discard No Evap Solvent Evaporation Visible? Cycles->Evap No Cycles->Action_Discard Yes Evap->Action_Discard Yes Action_Use PROCEED with QC Check Evap->Action_Use No

Figure 2: Decision logic for assessing the viability of stored isotope stock solutions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]

  • NIST Chemistry WebBook. L-Threonine Mass Spectrum. Retrieved from [Link]

Foundational

L-Threonine (D5, 15N) CAS number and supplier specifications

Advanced Specifications and Applications in Quantitative Proteomics Executive Summary & Compound Identification In the landscape of quantitative proteomics and metabolomics, the precision of Mass Spectrometry (MS) is fun...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Specifications and Applications in Quantitative Proteomics

Executive Summary & Compound Identification

In the landscape of quantitative proteomics and metabolomics, the precision of Mass Spectrometry (MS) is fundamentally limited by matrix effects and ionization variability. Stable Isotope Labeled (SIL) internal standards are the requisite solution to these variances.

This guide focuses on L-Threonine (D5, 15N) , a high-mass-shift isotopologue (+6 Da). While the industry standard for "heavy" threonine is often the Carbon-13/Nitrogen-15 variant (


; +5 Da), the Deuterated/Nitrogen-15 variant (+6 Da) provides a critical alternative when spectral overlap occurs in multiplexed experiments or when a larger mass discrimination is required for low-resolution instruments.
Identification Data
ParameterSpecification
Chemical Name L-Threonine (2,3,4,4,4-d5, 15N)
Systematic Name (2S,3R)-2-Amino-3-hydroxybutanoic acid-d5-15N
Chemical Formula

Molecular Weight (MW) ~125.16 g/mol (approximate, based on isotope enrichment)
Unlabeled Parent CAS 72-19-5 (L-Threonine)
Labeled CAS Number Note: Specific CAS numbers for dual-labeled D/15N variants are often not indexed in public registries. Researchers must reference the Parent CAS 72-19-5 modified by specific isotope catalog codes (e.g., from CIL, Sigma-Aldrich, or Alsachim).
Mass Shift +6 Da (vs. Unlabeled Threonine MW 119.12)
Technical Specifications & Quality Standards

For use in GLP (Good Laboratory Practice) environments or high-sensitivity LC-MS/MS workflows, the supplier specifications must meet rigorous purity standards to prevent isobaric interference.

Critical Quality Attributes (CQA)
AttributeSpecification ThresholdScientific Rationale
Isotopic Enrichment

atom D;

atom 15N
High enrichment minimizes the contribution of the "M-1" or "M-2" peaks, which complicates deconvolution algorithms in quantitative MS.
Chemical Purity

(HPLC)
Impurities can cause ion suppression in ESI (Electrospray Ionization), altering the signal-to-noise ratio of the analyte.
Chiral Purity

L-Isomer
The D-isomer is biologically inactive in most mammalian systems and can lead to erroneous metabolic flux calculations if not accounted for.
Proton Exchange Scientist's Note: "D5" refers to the non-exchangeable carbon-bound protons (

-methyl). Labile protons on

and

will exchange with solvent

almost immediately.
Experimental Workflow: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of L-Threonine (D5, 15N) is Absolute Quantification (AQUA) via IDMS. This method relies on the principle that the labeled standard and the endogenous analyte are chemically identical but mass-distinct.

Protocol: Targeted Quantification in Plasma
  • Preparation of Internal Standard (IS):

    • Dissolve L-Threonine (D5, 15N) in 0.1M HCl to generate a 1 mM stock solution.

    • Why: Acidic conditions stabilize the amino acid and prevent bacterial growth.

  • Sample Spiking (The Critical Step):

    • Add the IS to the biological sample before any extraction or protein precipitation.

    • Causality: This ensures that any loss of analyte during processing (e.g., incomplete recovery during SPE) is mirrored exactly by the IS, nullifying recovery errors.

  • Derivatization (Optional but Recommended):

    • Use AccQ-Tag or Dansyl Chloride if retention on C18 columns is poor due to Threonine's polarity.

  • LC-MS/MS Acquisition:

    • Operate in MRM (Multiple Reaction Monitoring) mode.

    • Monitor the transition pairs for Endogenous (Light) and Standard (Heavy).

Visualization: The IDMS Logic Flow

IDMS_Workflow cluster_inputs Input Phase Sample Biological Sample (Unknown Conc.) Equilibration Equilibration (Mixing) Sample->Equilibration Standard L-Thr (D5, 15N) (Known Conc.) Standard->Equilibration Extraction Extraction/Cleanup (SPE/PPT) Equilibration->Extraction Co-elution LCMS LC-MS/MS (MRM Mode) Extraction->LCMS Ionization Analysis Ratio Calculation (Light/Heavy) LCMS->Analysis Data Processing

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. Note that the Internal Standard is introduced prior to extraction to normalize extraction efficiency.

Advanced Application: Metabolic Flux Analysis

Beyond static quantification, L-Threonine (D5, 15N) is utilized to trace metabolic pathways, specifically the Threonine Dehydratase and Threonine Aldolase pathways.

  • Mechanism: By tracking the retention of the

    
     label into Glycine or the Deuterium label into Propionyl-CoA, researchers can determine the active catabolic route in a specific tissue type.
    
Visualization: Threonine Catabolic Fate

Thr_Metabolism cluster_aldolase Aldolase Pathway cluster_dehydratase Dehydratase Pathway Thr L-Threonine (D5, 15N) Gly Glycine (15N retained) Thr->Gly Thr Aldolase Acetaldehyde Acetaldehyde-d3 Thr->Acetaldehyde AlphaKB alpha-Ketobutyrate (15N lost as NH4) Thr->AlphaKB Thr Dehydratase (-NH4) PropCoA Propionyl-CoA AlphaKB->PropCoA

Figure 2: Differential fate of the isotopic labels. Note that the 15N label is retained in the Aldolase pathway but lost (as ammonia) in the Dehydratase pathway.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]

  • Bain, J. R., et al. (2009). Metabolomics applied to diabetes research: moving from information to knowledge. Diabetes, 58(11), 2429–2443. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Precision Quantitation of L-Threonine in Biological Matrices using L-Threonine (D5, 15N) via LC-MS/MS

Executive Summary This application note details a robust protocol for the quantification of L-Threonine in complex biological matrices (plasma, cell culture supernatant) using L-Threonine (D5, 15N) as a stable isotope-la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of L-Threonine in complex biological matrices (plasma, cell culture supernatant) using L-Threonine (D5, 15N) as a stable isotope-labeled internal standard (SIL-IS).

While standard C13/N15 analogs are common, the utilization of the D5, 15N analog provides a superior mass shift (+6 Da), eliminating isotopic overlap (cross-talk) from the naturally occurring M+6 isotopes of high-concentration analytes. This guide addresses the specific challenges of Threonine analysis—namely its high polarity and lack of retention on C18 columns—by employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a self-validating internal standardization workflow.

Introduction & Principle

The Challenge: Threonine Analysis

L-Threonine is a polar, hydrophilic amino acid. Traditional Reverse Phase (RP) chromatography often fails to retain underivatized Threonine, leading to elution in the void volume where ion suppression is most severe. Furthermore, Threonine is subject to matrix-induced ionization effects, where co-eluting phospholipids can drastically alter signal intensity.

The Solution: L-Threonine (D5, 15N)

The use of L-Threonine (D5, 15N) serves two critical functions:

  • Chromatographic Co-elution: As an isotopologue, it shares virtually identical physicochemical properties with the analyte, ensuring they experience the exact same matrix effects and ionization efficiency at the electrospray source.

  • Mass Differentiation: The +6 Da mass shift (Precursor m/z 126.1) places the IS well outside the natural isotopic envelope of endogenous Threonine (m/z 120.1), ensuring high specificity.

Technical Note on Deuterium Stability: The "D5" designation implies deuteration of the non-exchangeable carbon-bound hydrogens (


, 

, and

-methyl protons). Exchangeable protons (amine, hydroxyl, carboxyl) are not counted in the stable mass shift for LC-MS applications in aqueous mobile phases.

Materials & Reagents

Standards
ReagentDescriptionMolecular WeightPrecursor (

)
Analyte L-Threonine (Native)119.12 g/mol 120.1

Internal Standard L-Threonine (D5, 15N)125.15 g/mol 126.1

Reagents
  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Ammonium Formate (Buffer)

  • Formic Acid (Ionization agent)

Experimental Protocol

Internal Standard Working Solution

The accuracy of this method relies on the precision of the IS spike.

  • Stock Preparation: Dissolve L-Threonine (D5, 15N) in water to 1 mg/mL.

  • Working Solution: Dilute Stock in 80% ACN / 20% Water to a concentration of 5 µg/mL.

    • Causality: Dissolving the IS in a high-organic solvent prepares the sample for HILIC conditions immediately upon spiking, preventing "solvent shock" or peak distortion during injection.

Sample Preparation (Protein Precipitation)

This method minimizes sample handling to reduce contamination.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of IS Working Solution (5 µg/mL). Vortex briefly (5 sec).

  • Precipitate: Add 200 µL of cold Acetonitrile (-20°C).

    • Ratio: 1:4 sample-to-solvent ratio ensures >98% protein removal.

  • Agitate: Vortex for 30 seconds; incubate at -20°C for 10 minutes.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect supernatant and transfer to an LC vial with a glass insert.

LC-MS/MS Conditions
Chromatography (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC-Z.

    • Why Amide? Amide phases show superior retention for polar amino acids compared to bare silica and are more stable at the pH required for Threonine ionization.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.125% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.125% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B State
0.0 10 90 Initial
1.0 10 90 Isocratic Hold
4.0 50 50 Elution
4.1 10 90 Re-equilibration

| 6.0 | 10 | 90 | End |

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor (

)
Product (

)
Cone (V)Collision (eV)Dwell (s)
L-Threonine 120.174.125180.05
L-Thr (D5, 15N) 126.180.125180.05
  • Transition Logic: The primary transition 120.1

    
     74.1 corresponds to the loss of 
    
    
    
    . Since the D5 and 15N atoms are located on the backbone and side chain retained in this fragment, the shift is preserved:
    
    
    .

Workflow Visualization

The following diagram illustrates the self-correcting nature of the Internal Standard workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Unknown Threonine) Mix Homogenized Matrix Sample->Mix IS IS Spike L-Thr (D5, 15N) IS->Mix Normalizes Volume Errors Precip Protein Precipitation (ACN addition) Mix->Precip IonSource ESI Source (Ionization Competition) Precip->IonSource Co-elution MS Mass Analyzer (MRM Detection) IonSource->MS Matrix Suppression (Affects both equally) Data Data Processing Ratio = Area(Ana) / Area(IS) MS->Data

Figure 1: Analytical workflow demonstrating how the co-eluting IS compensates for matrix effects and ionization suppression.

Validation & Quality Control

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the method must be validated against the following criteria:

Linearity & Calibration

Prepare a 7-point calibration curve (e.g., 1 µM to 500 µM) in surrogate matrix (e.g., PBS or BSA) spiked with a constant concentration of IS.

  • Acceptance:

    
    .
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
    
Matrix Effect Assessment

Calculate the Matrix Factor (MF) to quantify ion suppression.



  • IS-Normalized MF: The MF for the Analyte divided by the MF for the IS should be close to 1.0. This proves the IS is effectively correcting for the matrix.

Separation of Isomers

Threonine has stereoisomers (allo-threonine) and structural isomers (homoserine).

  • Validation Step: Inject pure standards of allo-threonine and homoserine. Ensure the HILIC method chromatographically resolves L-Threonine from these interferences. If they co-elute, the MS/MS transition must be specific, or the method must be optimized (e.g., slower gradient).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Signal Ion SuppressionIncrease dilution factor or improve protein precipitation.
Peak Tailing pH MismatchEnsure Mobile Phases are buffered (Ammonium Formate) to pH ~3.0.
Retention Time Shift Column EquilibrationHILIC columns require long equilibration. Allow 20 column volumes before starting.
Cross-talk (IS in Analyte channel) Impure ISCheck Certificate of Analysis for isotopic purity. Ensure <0.5% unlabeled contribution.

References

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling combined with liquid chromatography/mass spectrometry for comprehensive metabolome profiling. Analytical Chemistry. [Link]

  • Prinsen, H. C., et al. (2016). Multi-center comparison of a diagnostic assay for amino acids in plasma: The impact of internal standards. Clinica Chimica Acta. [Link]

  • Waters Corporation. (2020). ACQUITY UPLC BEH Amide Column Care & Use Manual. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Application

Dual-Isotope Tracing: L-Threonine (D5, 15N) Sample Preparation for Metabolic Flux Analysis

Abstract This guide details the rigorous sample preparation and experimental design required for Metabolic Flux Analysis (MFA) using L-Threonine (D5, 15N) . Unlike single-isotope tracing, this dual-labeled tracer ( N and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the rigorous sample preparation and experimental design required for Metabolic Flux Analysis (MFA) using L-Threonine (D5, 15N) . Unlike single-isotope tracing, this dual-labeled tracer (


N and Deuterium) allows for the simultaneous deconvolution of nitrogen assimilation (protein synthesis, transamination) and carbon backbone catabolism (glycine cleavage, TCA cycle anaplerosis). The protocol focuses on preserving isotopic fidelity during extraction and derivatization, ensuring accurate Mass Isotopomer Distribution (MID) data for downstream flux modeling.

Introduction: The Strategic Value of Dual-Labeling

Threonine sits at a metabolic crossroad.[1] It is an essential amino acid for protein synthesis, but its catabolism fuels one-carbon metabolism (via Glycine) and energy production (via Acetyl-CoA/


-Ketobutyrate).

Using L-Threonine (D5, 15N) offers a distinct advantage over


C-only tracers:
  • Nitrogen Tracking (

    
    N):  Traces the amino group fate into the Glutamate/Glutamine pool via transamination or into Glycine via Threonine Dehydrogenase (TDH) or Aldolase (TA).
    
  • Carbon/Hydrogen Tracking (D5): The five non-exchangeable deuterium atoms (on

    
     carbons) serve as robust markers for the carbon skeleton.
    
    • Cleavage Insight: When Threonine is cleaved to Glycine, the specific retention or loss of Deuterium atoms distinguishes between the TDH and TA pathways.

    • Redox Tracing: Deuterium atoms transferred to NAD(P)H/FADH

      
       can be indirectly inferred or directly measured in specific reductive biosynthesis pathways.
      

Experimental Design & Tracer Preparation

Tracer Specifications[2][3][4]
  • Compound: L-Threonine (D5, 15N)[2][3][4]

  • Chemical Formula: C

    
    H
    
    
    
    D
    
    
    NO
    
    
    (Note: D5 replaces non-exchangeable C-H bonds).
  • Molecular Weight Shift: +6 Da (5 from D, 1 from

    
    N).
    
  • Purity Requirement:

    
     isotopic enrichment to minimize natural abundance correction errors.
    
Tracer Solution Protocol

Goal: Prepare a sterile, concentration-verified tracer medium.

  • Stock Preparation: Dissolve L-Threonine (D5, 15N) in phosphate-buffered saline (PBS) or specific cell culture media (minus natural Threonine) to a concentration of 100 mM .

  • Filtration: Sterilize using a 0.22

    
    m PVDF filter . Do not use nylon filters as they may bind amino acids.
    
  • Media Reconstitution:

    • For Steady-State MFA: Replace natural Threonine in the media with the labeled variant at a 1:1 molar ratio.

    • For Dynamic MFA (Pulse-Chase): Prepare a "Spike Solution" (e.g., 5x concentration) to rapidly introduce the label without significantly altering total volume.

Sample Preparation Protocol (Adherent Cells)

Principle: Metabolism must be "quenched" instantaneously. Enzymatic turnover occurs on the order of milliseconds. Slow quenching leads to "flux bleed," where the isotopic label redistributes during harvesting, invalidating the snapshot.

Step-by-Step Quenching & Extraction
StepActionCritical Technical Note
1. Wash Rapidly wash cells with ice-cold PBS (4°C) .Removes extracellular tracer. Perform in <5 seconds to prevent leakage.
2. Quench Add Liquid Nitrogen (LN2) or -80°C 80% Methanol .LN2 is superior for stopping metabolism instantly. Methanol is standard for extraction.[5]
3. Scrape Scrape cells into the cold methanol on dry ice.Keep plates on dry ice. Thawing initiates degradation.
4. Lysis Transfer suspension to pre-chilled tubes. Vortex 1 min.Mechanical disruption ensures full metabolite release.
5. Cycle Freeze-thaw cycle (LN2

37°C bath) x3.
Optional but recommended for tough cell lines (e.g., yeast, plant).
6. Clear Centrifuge at 15,000 x g for 10 min at 4°C .Pellets protein/debris. Supernatant contains polar metabolites (Threonine, Glycine).
7. Dry Evaporate supernatant in a SpeedVac (no heat) .Heat causes degradation and potential D-H exchange.

Analytical Derivatization (GC-MS Focus)

While LC-MS (HILIC) allows direct measurement, GC-MS is often preferred for amino acid MFA due to superior isomer separation and predictable fragmentation patterns which aid in localizing the isotope labels.

TBDMS Derivatization Protocol

Target: Forms tert-butyldimethylsilyl derivatives. More stable than TMS and produces useful [M-57]


 fragments.
  • Reconstitution: Redissolve dried extract in 30

    
    L anhydrous Pyridine .
    
  • Derivatization: Add 50

    
    L MTBSTFA + 1% TBDMCS .
    
  • Incubation: Heat at 60°C for 60 minutes .

    • Caution: Higher temps (>80°C) can cause thermal decomposition of Glutamine/Glutamate, confounding nitrogen flux data.

  • Centrifugation: Spin down any precipitates (10,000 x g, 1 min).

  • Vialing: Transfer to glass insert vials for GC-MS injection.

Pathway Visualization & Logic

The following diagram illustrates the metabolic fate of the D5/15N Threonine tracer and how the labels split between pathways.

Threonine_Flux Thr L-Threonine (D5, 15N) [M+6] TDH Threonine Dehydrogenase (TDH) Thr->TDH TA Threonine Aldolase (TA) Thr->TA TD Threonine Dehydratase (TD) Thr->TD Gly Glycine (Retains 15N, D-alpha) [M+?] TDH->Gly N + C1-C2 AcCoA Acetyl-CoA (Retains D-beta, D-gamma) [M+?] TDH->AcCoA C3-C4 TA->Gly N + C1-C2 TA->AcCoA C3-C4 (via Acetaldehyde) aKB alpha-Ketobutyrate (Loss of 15N) [M+5] TD->aKB Deamination (-15N) Glu Glutamate (15N Sink) TD->Glu 15N Transamination Ser Serine (via SHMT) Gly->Ser 1C Metabolism TCA TCA Cycle (Citrate, etc.) aKB->TCA Anaplerosis

Caption: Metabolic fate of L-Threonine (D5, 15N). The tracer splits into Nitrogen-retentive pathways (Glycine) and Carbon-retentive pathways (Acetyl-CoA, a-KB), allowing dual-flux resolution.

Data Analysis: Mass Isotopomer Distribution (MID)

To calculate flux, you must correct the raw MS ion intensities for natural isotope abundance (C13, N15, O18, Si29, Si30 from the derivatizing agent).

Expected Mass Shifts (TBDMS Derivative)

For Threonine (3 TBDMS groups typically added to -OH, -NH2, -COOH):

  • Fragment [M-57]+ (Loss of tert-butyl): This is the most abundant ion.

  • Unlabeled (M+0): m/z 448 (approx, varies by exact column/method).

  • Tracer (M+6): m/z 454.

Flux Calculation Logic:

  • Glycine Enrichment: If you see high M+2 Glycine (15N + D-alpha), the TDH/TA pathway is active.

  • Glutamate Enrichment: If you see high M+1 Glutamate (15N only), the Threonine Dehydratase (TD) pathway is driving nitrogen release via transamination.

  • TCA Intermediates: Deuterium labeling in Citrate/Malate indicates flux through Acetyl-CoA (from Threonine) or

    
    -ketobutyrate.
    

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Signal Intensity Incomplete derivatization or moisture in sample.Ensure Pyridine is anhydrous. Re-dry sample before adding reagents.
"Bleeding" of Label Slow quenching allowed metabolism to continue.Use Liquid Nitrogen quenching. Ensure buffers are <4°C.
Loss of Deuterium D-H exchange in acidic conditions or during ionization.Avoid strong acids in extraction. Use "soft" ionization (CI) if EI causes excessive fragmentation.
Isobaric Interference Co-eluting amino acids (e.g., Allo-threonine).Optimize GC temperature ramp (slow ramp 2°C/min around Threonine elution).

References

  • Metabolic Flux Analysis Methodology

    • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Threonine Metabolism Pathways

    • Liu, J., et al. (2022).[6] Combined metabolic analyses for the biosynthesis pathway of L-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Link

  • Sample Preparation for MFA

    • Dietmair, S., et al. (2010). Metabolite profiling of CHO cells: molecular reflections of cell culture performance. Biotechnology and Bioengineering.[7] Link

  • GC-MS Derivatization Standards

    • Kanani, H., et al. (2008). Correction of MS data for naturally occurring isotopes in metabolic flux analysis. Metabolic Engineering. Link

  • Isotope Tracers

    • Cambridge Isotope Laboratories.[2] L-Threonine (D5, 15N) Product Page.[2] Link (Note: General reference for tracer availability).

Sources

Method

quantitative proteomics workflow using L-Threonine (D5, 15N) SILAC labeling

Application Note: Quantitative Proteomics via L-Threonine (D5, N) SILAC Labeling Executive Summary Standard Stable Isotope Labeling by Amino acids in Cell culture (SILAC) typically utilizes Lysine and Arginine to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Proteomics via L-Threonine (D5, N) SILAC Labeling

Executive Summary

Standard Stable Isotope Labeling by Amino acids in Cell culture (SILAC) typically utilizes Lysine and Arginine to ensure full proteome coverage via tryptic digestion.[1] However, specific experimental constraints—such as auxotrophy in model organisms, study of threonine-rich phosphorylation domains, or multi-turnover pulse-chase experiments—may necessitate the use of L-Threonine as the labeling agent.

This guide details a validated workflow for L-Threonine (


-

N, D5)
labeling. Unlike Lys/Arg SILAC, Threonine labeling presents a unique metabolic challenge: the rapid enzymatic conversion of Threonine to Glycine (metabolic scrambling), which can compromise isotopic purity and quantification accuracy. This protocol incorporates a Glycine-suppression strategy to ensure high-fidelity data.

Technical Principles & Metabolic Challenges

The Isotope Label

The labeled amino acid utilized in this workflow is L-Threonine (


-

N, 2,3,3,4,4-D5)
.
  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Isotope Composition: One

    
    N atom (+0.997 Da) and five Deuterium (
    
    
    
    H) atoms (+5.031 Da).
  • Total Mass Shift: +6.028 Da relative to light Threonine.

The "Scrambling" Problem: Threonine Glycine

A critical failure point in Threonine SILAC is the metabolic conversion of the heavy label into other amino acids. Threonine is catabolized by Threonine Dehydrogenase (TDH) or Threonine Aldolase into Glycine and Acetyl-CoA.

  • Risk: If heavy Threonine converts to heavy Glycine, "Light" peptides containing Glycine will partially appear as "Heavy," creating complex satellite peaks and skewing H/L ratios.

  • Solution: Product Inhibition/Dilution. We saturate the media with unlabeled (Light) Glycine. This dilutes the pool of metabolically derived heavy Glycine, rendering its incorporation statistically negligible.

Experimental Workflow

Workflow Diagram

The following diagram outlines the parallel processing of "Light" and "Heavy" cell populations, highlighting the critical Glycine supplementation step.

SILAC_Workflow cluster_media Media Preparation cluster_culture Cell Culture (5-6 Passages) Light_Media Light Media (Thr + Gly) Cells_L Cells (Light) Light_Media->Cells_L Heavy_Media Heavy Media (Thr* + Gly) Cells_H Cells (Heavy) Heavy_Media->Cells_H Gly_Supp CRITICAL: Unlabeled Glycine Supplementation Gly_Supp->Light_Media Gly_Supp->Heavy_Media Mix 1:1 Mixing (Cell Count or Protein Mass) Cells_L->Mix Cells_H->Mix Lysis Lysis & Denaturation (Urea/SDS) Mix->Lysis Digest Tryptic Digestion (FASP or S-Trap) Lysis->Digest LCMS LC-MS/MS (High Res MS1) Digest->LCMS

Figure 1: Threonine SILAC workflow emphasizing the suppression of metabolic scrambling via Glycine supplementation.

Detailed Protocol

Phase 1: Reagent Preparation

Table 1: Essential Reagents

Reagent Specification Purpose
SILAC Media DMEM or RPMI 1640, -Thr, -Lys, -Arg Base medium.
Dialyzed FBS 10 kDa MWCO dialyzed Removes endogenous light Threonine.

| Heavy Threonine | L-Threonine (


N, D5) | The metabolic label (+6 Da). |
| Light Threonine  | L-Threonine (Natural) | Control condition. |
| Unlabeled Glycine  | L-Glycine (Natural) | Scrambling suppressant.  |
| Lys/Arg  | Standard L-Lysine and L-Arginine | Required for cell health (unlabeled). |
Phase 2: Media Formulation (Critical Step)

Note: Standard SILAC kits often lack Threonine-free media. Custom media ordering or specific "Drop-out" formulations are required.

  • Reconstitution: Dissolve amino acids in PBS to create 100x stocks.

  • Heavy Medium Prep:

    • Add Heavy Threonine to a final concentration of 800 µM (approx. 95 mg/L).

    • Add Unlabeled Glycine to a final concentration of 400 mg/L (Excess).

    • Add standard Lysine and Arginine at formulation concentrations (e.g., Lys 146 mg/L, Arg 84 mg/L for DMEM).

  • Light Medium Prep:

    • Add Light Threonine (same concentration as Heavy).

    • Add Unlabeled Glycine (same concentration as Heavy).

    • Add standard Lysine and Arginine.[1]

  • Serum: Supplement both media with 10% Dialyzed FBS.

Expert Insight: The 400 mg/L Glycine concentration is significantly higher than standard DMEM (30 mg/L). This excess ensures that the cell preferentially uses the exogenous light Glycine for protein synthesis rather than catabolizing the expensive Heavy Threonine.

Phase 3: Cell Culture & Incorporation
  • Adaptation: Thaw cells and split into two populations: Light and Heavy.

  • Passaging: Culture cells for at least 5-6 doublings (approx. 2 weeks) to ensure >98% incorporation.

  • Verification: Before the main experiment, lyse a small aliquot of Heavy cells. Run a simple LC-MS check.

    • Check: Look for Threonine-containing peptides.[2] The "Light" peak should be <2% of the "Heavy" peak.

    • Scrambling Check: Look for a Glycine-containing peptide (without Threonine). If you see a satellite peak at +6 Da (or multiples thereof), scrambling is occurring. Increase Glycine supplementation.

Phase 4: Sample Processing
  • Harvest: Count cells. Mix Light and Heavy populations at a 1:1 ratio based on cell number (or protein mass after lysis).

  • Lysis: Use a buffer compatible with downstream digestion (e.g., 8M Urea, 50mM Tris pH 8).

  • Reduction/Alkylation: DTT (5mM, 30 min) followed by IAA (15mM, 30 min, dark).

  • Digestion: Use Trypsin .

    • Note: Trypsin cleaves at K/R. Threonine is an internal residue. Consequently, only peptides containing Threonine will carry the label. Peptides without Threonine will appear as singlets (1:1 ratio indistinguishable) and cannot be quantified using this specific SILAC pair.

Bioinformatics: MaxQuant Configuration

Standard software presets (e.g., Arg10/Lys8) do not include Threonine. You must configure a custom label.

Step 1: Define the Modification

In MaxQuant (Global Parameters > Configuration > Modifications):

  • Name: Thr(+6)

  • Description: Thr D5 15N

  • Composition: H(5) N(1) (This represents the added mass. Ensure the software calculates the delta correctly based on D5 15N vs H5 14N).

    • Alternative (Explicit Mass): Define the mass shift directly as +6.0281 Da .

  • Position: Anywhere

  • Type: Label

Step 2: Group-Specific Parameters

In the "Group-specific parameters" tab under "Type":[3]

  • Multiplicity: Set to 2 (Doublet).

  • Light Labels: (Leave Empty).

  • Heavy Labels: Select Thr(+6).

    • Crucial: Do not select Lys/Arg labels unless you are doing a double-labeling experiment.

Step 3: Quantification Logic
  • Variable Modifications: Oxidation (M), Acetyl (Protein N-term).

  • Quantification: MaxQuant will only calculate H/L ratios for peptides containing at least one Threonine residue. Non-Threonine peptides will be identified but not quantified (Ratio = NaN).

Metabolic Scrambling Mechanism

Understanding the pathway is essential for troubleshooting.

Scrambling_Pathway cluster_scramble Metabolic Scrambling Pathway Thr_Heavy L-Threonine (Heavy) (Input Label) TDH Threonine Dehydrogenase (Enzyme) Thr_Heavy->TDH Prot_Inc Incorporation into Protein (Correct Signal) Thr_Heavy->Prot_Inc Direct Gly_Heavy Glycine (Heavy) (Unwanted Byproduct) TDH->Gly_Heavy Catabolism Acetyl Acetyl-CoA TDH->Acetyl Prot_Err Incorporation as Glycine (False Signal / Noise) Gly_Heavy->Prot_Err Scrambling Gly_Supp Excess Unlabeled Glycine (Blocks Heavy Gly Incorporation) Gly_Supp->Prot_Err Dilution Effect

Figure 2: Mechanism of Threonine-to-Glycine scrambling and the mitigation strategy using excess unlabeled Glycine.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Link

  • Van Hoof, D., et al. (2007). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Nature Methods, 4, 677–678. Link

  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems & Reagents. Link

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26, 1367–1372. Link

Sources

Application

Application Note: Site-Specific Incorporation of L-Threonine (D5, 15N) via Expressed Protein Ligation

Executive Summary The incorporation of L-Threonine ( ) into proteins represents a critical workflow for investigating side-chain dynamics and reducing spectral crowding in large macromolecular complexes. While global aux...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of L-Threonine (


) into proteins represents a critical workflow for investigating side-chain dynamics and reducing spectral crowding in large macromolecular complexes. While global auxotrophic labeling is common, it fails to resolve specific local environments in multi-threonine systems.

This guide details the protocol for true site-specific labeling —introducing the isotopologue at a single, predetermined genomic locus. We reject standard auxotrophic methods in favor of Expressed Protein Ligation (EPL) (Intein-mediated ligation), combined with Solid-Phase Peptide Synthesis (SPPS) . This hybrid approach ensures 100% incorporation efficiency at the target site with zero background scrambling.

Strategic Rationale: Why L-Threonine (D5, 15N)?

Before executing the protocol, researchers must understand the physical chemistry dictating this isotope choice.

The NMR Advantage

In high-molecular-weight proteins (>30 kDa), proton density leads to rapid transverse relaxation (


), broadening signals.
  • Deuteration (D5): Replacing the

    
    , 
    
    
    
    , and
    
    
    -methyl protons with deuterium eliminates dominant dipolar relaxation pathways. This is critical for "Methyl-TROSY" applications where the methyl group serves as a probe for conformational entropy.
  • Nitrogen-15 (15N): Provides the heteronuclear probe for 2D

    
     HSQC or 3D experiments, allowing the tracking of the threonine backbone amide or side-chain dynamics if the methyl group were protonated (though here we focus on the backbone/side-chain decoupling).
    
The "Site-Specific" Challenge

Standard E. coli auxotrophs label all threonine residues. To label only Thr45 while leaving Thr102 unlabeled, one cannot rely on metabolic incorporation. The solution is semi-synthesis:

  • Segment A (Recombinant): Unlabeled, fused to an Intein.

  • Segment B (Synthetic): Chemically synthesized containing L-Thr (D5, 15N).

  • Ligation: Native Chemical Ligation (NCL) fuses them via a native peptide bond.

Workflow Visualization

The following diagram outlines the critical decision path for the Expressed Protein Ligation (EPL) workflow.

EPL_Workflow cluster_0 Recombinant Segment (N-term) cluster_1 Synthetic Segment (C-term) Start Target Protein Design Split Select Ligation Site (Cys/Ala Junction Preferred) Start->Split Clone Clone into pTXB1 (Mxe GyrA Intein) Split->Clone SPPS SPPS Synthesis Split->SPPS Express Express in E. coli (BL21) Clone->Express Purify Chitin Column Affinity Express->Purify Thioester MESNA Cleavage (Generate C-term Thioester) Purify->Thioester Ligation Native Chemical Ligation (pH 7.5, MPAA catalyst) Thioester->Ligation Incorp Couple L-Thr (D5, 15N) SPPS->Incorp Cys Ensure N-term Cysteine Incorp->Cys Cys->Ligation Refold Refolding & Final Purification Ligation->Refold

Figure 1: Semi-synthetic workflow for site-specific incorporation. The protein is split into a recombinant thioester fragment and a synthetic peptide containing the isotope label.

Detailed Protocol: Semi-Synthesis via EPL

Phase 1: Reagents and Materials
  • Isotope: Fmoc-L-Threonine (

    
    ) (Custom synthesis or supplier like CIL/Sigma). Note: Ensure Fmoc protection for SPPS.
    
  • Vector: pTXB1 or pTXB3 (NEB) containing Mxe GyrA Intein and Chitin Binding Domain (CBD).

  • Catalyst: MPAA (4-Mercaptophenylacetic acid) - superior kinetics to MESNA.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Phase 2: Synthetic Peptide Production (The Labeled Segment)

Context: This segment contains your target site. It must contain an N-terminal Cysteine for ligation. If your native sequence lacks a Cys at the split point, you must mutate it (Ala


 Cys is common, followed by desulfurization to restore Ala).
  • Resin Loading: Use Wang resin for C-terminal acids or Rink Amide for C-terminal amides.

  • Coupling: Perform standard Fmoc-SPPS.

  • Isotope Coupling:

    • Dissolve Fmoc-L-Thr(D5, 15N) (3 eq) in DMF.

    • Activate with HATU (2.9 eq) and DIEA (6 eq).

    • Critical Step: Extend coupling time to 2 hours to ensure complete incorporation of the expensive isotope.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: RP-HPLC (C18 column). Verify mass via ESI-MS.

Phase 3: Recombinant Thioester Generation
  • Cloning: Clone the N-terminal gene fragment upstream of the Mxe GyrA Intein in pTXB1. Ensure the C-terminal residue of your protein fragment is adjacent to the Intein cleavage site.

  • Expression: Transform E. coli BL21(DE3). Grow to

    
    , induce with 0.4 mM IPTG at 16°C overnight (prevents inclusion bodies).
    
  • Lysis: Sonicate in Lysis Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5).

  • Affinity Binding: Load supernatant onto Chitin Resin. Wash with 20 CV (Column Volumes) of Lysis Buffer.

  • Thioester Cleavage:

    • Flush column with Cleavage Buffer: 20 mM Tris, 100 mM NaCl, 50 mM MESNA , pH 8.5.

    • Incubate at 4°C for 24-48 hours.

    • Elute the protein-thioester.

Phase 4: Native Chemical Ligation (NCL)

The convergence of the two fragments.

ParameterConditionRationale
Concentration > 2 mM (each reactant)Ligation is bimolecular; high concentration drives kinetics.
Buffer 6 M Guanidine HCl, 100 mM NaPiDenaturing conditions prevent aggregation during ligation.
pH 7.0 - 7.5Optimizes thiolate nucleophilicity while minimizing thioester hydrolysis.
Catalyst 50 mM MPAAIncreases rate by trans-thioesterification.
Reductant 20 mM TCEPKeeps the N-terminal Cysteine reduced and active.

Steps:

  • Mix Recombinant Thioester and Synthetic Peptide (1.2x molar excess of peptide).

  • Add MPAA and TCEP. Adjust pH to 7.2 immediately.

  • Sparge with Argon to prevent oxidation.

  • Incubate at 25°C for 4–16 hours. Monitor via HPLC or SDS-PAGE (shift in molecular weight).

  • Refolding: Dialyze sequentially against decreasing Guanidine concentrations (6M

    
     3M 
    
    
    
    1M
    
    
    Native Buffer).

Quality Control & Validation

A self-validating system requires confirmation of both structural integrity and isotopic placement.

Mass Spectrometry (Intact Protein)

You must observe the mass shift corresponding to the ligation product.

  • Expected Mass:

    
    
    
  • Isotope Shift: L-Thr (D5, 15N) adds approximately +6 Da per residue compared to unlabeled Thr.

  • Pass Criteria: A single peak matching the theoretical mass within 1 Da.

NMR Spectroscopy ( HSQC)

This is the definitive test.

  • Collect an HSQC spectrum of the ligated product.

  • Result: You should observe only one strong amide peak corresponding to the labeled Threonine (assuming only one Thr was in the synthetic peptide).

  • Note: If the protein is large, the signal may be broad. The D5 label on the side chain specifically aids in

    
     relaxation analysis if performing methyl-based experiments, but the 15N amide confirms the ligation success.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Ligation Yield Hydrolysis of ThioesterLower pH to 7.0; Increase peptide concentration.
N-term Cys Oxidation Insufficient TCEPAdd fresh TCEP; ensure Argon blanket.
Precipitation Hydrophobic aggregationPerform ligation in 6M Guanidine or 8M Urea.
Incomplete Cleavage Steric hindrance at InteinAdd 1-2 Glycine residues between target protein and Intein.

References

  • Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual Review of Biochemistry, 72, 249–289.

  • Kay, L. E. (2011). NMR studies of protein structure and dynamics. Journal of Magnetic Resonance, 210(2), 159-170. (Foundational text on Methyl-TROSY and deuteration effects).

  • Evans, T. C., Benner, J., & Xu, M. Q. (1998). Semisynthesis of cytotoxic proteins using a modified protein splicing element. Protein Science, 7(11), 2256–2264.

  • Cambridge Isotope Laboratories. (n.d.). Amino Acid Specifications. (For physical properties of D5/15N Threonine).

Method

Application Note: Dynamic Profiling of O-Linked Glycosylation Kinetics Using L-Threonine (D5, 15N) Tracers

Executive Summary This application note details a robust methodology for determining the turnover rates ( ) and half-lives ( ) of O-linked glycoproteins. Unlike N-linked glycosylation, O-linked glycosylation (specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust methodology for determining the turnover rates (


) and half-lives (

) of O-linked glycoproteins. Unlike N-linked glycosylation, O-linked glycosylation (specifically Mucin-type O-GalNAc) occurs primarily on Serine and Threonine residues. By utilizing L-Threonine (D5, 15N) as a metabolic tracer in a pulsed-SILAC (Stable Isotope Labeling by Amino acids in Cell culture) format, researchers can directly track the incorporation of the label into the peptide backbone of O-glycopeptides.

This guide addresses the specific challenges of O-glycoproteomics, including low stoichiometry, ionization suppression, and the metabolic "scrambling" of Threonine tracers.

Scientific Principles & Experimental Logic

The Tracer: L-Threonine (D5, 15N)

Standard SILAC relies on Lysine and Arginine. However, O-glycosylation dense regions (mucin domains) are often devoid of Lys/Arg cleavage sites, generating large tryptic peptides that are difficult to analyze.

  • Why Threonine? Threonine is a direct attachment site for O-GalNAc. Labeling the attachment site provides high-confidence localization.

  • The Mass Shift: The combination of 5 Deuterium atoms and 1 Nitrogen-15 atom results in a mass shift of +6.0138 Da . This provides sufficient separation from the monoisotopic peak of the light peptide in high-resolution mass spectrometry (Orbitrap/ToF).

The "Scrambling" Challenge

Expert Insight: A common failure point in Threonine labeling is ignoring metabolic scrambling. Threonine can be catabolized into Glycine via Threonine Aldolase. If the heavy label transfers to Glycine, mass shifts become unpredictable.

  • Control Strategy: You must monitor Glycine-rich peptides. If significant labeling is observed in Glycine, the experimental window is too long, or the cell line has high aldolase activity. This protocol includes a "Scrambling Check" step.

Kinetic Modeling

We utilize a Dynamic SILAC approach. Cells are switched from "Light" (natural) media to "Heavy" (D5, 15N Thr) media. The rate at which the Heavy label incorporates into the proteome reflects the synthesis rate.

G Media Heavy Media (Thr D5, 15N) IntraPool Intracellular Thr Pool Media->IntraPool Transport (LAT1/SLC7A5) Ribosome Ribosomal Synthesis IntraPool->Ribosome tRNA Charging Scramble Glycine Pool (Scrambled Label) IntraPool->Scramble Thr Aldolase Nascent Nascent Polypeptide Ribosome->Nascent Translation Golgi Golgi Complex (O-GalNAc Transferases) Nascent->Golgi Trafficking Secreted Secreted/Membrane Glycoprotein Golgi->Secreted Glycosylation & Secretion

Figure 1: Kinetic Flow of Threonine Tracer. The diagram illustrates the path of the heavy isotope from media to the final glycosylated protein. The red dashed line represents the metabolic scrambling pathway that must be monitored.

Materials & Reagents

ComponentSpecificationPurpose
Tracer L-Threonine (D5, 98%; 15N, 98%)Metabolic labeling source.
Base Media DMEM or RPMI 1640 (Thr/Gly deficient)Custom media is required to control specific activity.
Serum Dialyzed FBS (10 kDa cutoff)CRITICAL: Removes endogenous light amino acids.
Enrichment VVA (Vicia Villosa Agglutinin) AgaroseLectin enrichment for GalNAc-type O-glycans.
Enzyme Trypsin (Sequencing Grade)Protein digestion.
Enzyme Neuraminidase (Sialidase)Optional: Removes sialic acids to reduce heterogeneity.

Step-by-Step Protocol

Phase 1: Cell Culture & Labeling (Pulse)

Objective: Switch cells to heavy media and harvest at defined time points.

  • Adaptation: Cultivate cells in standard media with Dialyzed FBS for 2 passages to deplete intracellular light amino acid pools.

  • Media Formulation: Reconstitute Thr/Gly-deficient media.

    • Add Heavy Threonine (Final: 0.8 mM).

    • Add Light Glycine (Final: 0.4 mM). Note: Adding excess light Glycine helps suppress the re-incorporation of scrambled heavy Glycine.

  • The Pulse:

    • At

      
      , aspirate light media, wash 2x with PBS, and add pre-warmed Heavy Media.
      
    • Time Points: Harvest cells at 0h, 4h, 8h, 12h, 24h, and 48h. (Adjust based on expected protein half-life).

  • Lysis: Wash cells 3x with ice-cold PBS. Lyse in 4% SDS, 100mM Tris-HCl (pH 7.6), 0.1M DTT. Boil at 95°C for 5 mins.

Phase 2: Protein Digestion & "SimpleCell" Enrichment

Objective: Isolate O-glycopeptides from the complex background. O-glycans are often low abundance; enrichment is mandatory.

  • FASP (Filter Aided Sample Preparation):

    • Load lysate onto 30kDa MWCO filters.

    • Wash with 8M Urea to remove SDS.

    • Alkylate with Iodoacetamide (50mM, 20 min dark).

  • Digestion:

    • Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

    • Elute peptides.

  • Desialylation (Optional but Recommended):

    • Treat peptides with Neuraminidase for 2h at 37°C. This collapses the glycan heterogeneity (e.g., reducing Sialyl-Tn to Tn antigen), boosting MS signal intensity.

  • Lectin Weak Affinity Chromatography (LWAC):

    • Equilibrate VVA-agarose column with Binding Buffer (20mM Tris pH 7.4, 150mM NaCl).

    • Load peptides. VVA binds GalNAc (

      
      -O-linked).
      
    • Wash extensively to remove non-glycosylated peptides.

    • Elute: 0.05% TFA or competitive elution with GalNAc sugar.

Phase 3: LC-MS/MS Acquisition

System: Orbitrap Exploris 480 or Eclipse (Thermo) / timsTOF Pro (Bruker).

  • Column: C18 Reverse Phase (15cm x 75µm).

  • Gradient: 90 min linear gradient (5-35% Acetonitrile).

  • MS1 Settings:

    • Resolution: 120,000 (High res is needed to resolve glycan isotopes).

    • AGC Target: 3e6.

  • MS2 Settings:

    • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for O-glycans to generate diagnostic oxonium ions (e.g., 204.08 Da for HexNAc).

    • Stepped Collision Energy: 25%, 30%, 35% (Helps fragment both glycan and backbone).

Workflow Visualization

Workflow Start Cell Culture (Light Media) Pulse Pulse: Switch to Thr (D5, 15N) Media Start->Pulse Harvest Harvest Timepoints (0, 4, 8, 24h) Pulse->Harvest Digest Tryptic Digestion (FASP Protocol) Harvest->Digest Enrich Lectin Enrichment (VVA/PNA) Digest->Enrich Isolate Glycopeptides MS LC-MS/MS (HCD Fragmentation) Enrich->MS Analyze Bioinformatics (Heavy/Light Ratio) MS->Analyze Quantify Turnover

Figure 2: Experimental Workflow. Step-by-step progression from cell culture pulse-labeling through glycopeptide enrichment to data analysis.

Data Analysis & Interpretation

Identification

Use search engines (MaxQuant, FragPipe, or Byonic) with the following modifications:

  • Fixed Mod: Carbamidomethyl (C).

  • Variable Mod: Oxidation (M), HexNAc (S/T), Label: Thr(+6.0138) .

  • Diagnostic Ions: Filter spectra for the presence of 204.086 (HexNAc) or 144.065 (GalNAc fragment).

Calculating Turnover

The synthesis rate (


) is derived from the increase in the Heavy (

) fraction over time.


Where:

  • Plot

    
     vs. Time (
    
    
    
    ).
  • Fit to a first-order kinetic equation to solve for

    
    .
    
Self-Validation (Quality Control)
  • Retention Time Check: Heavy and Light glycopeptides should co-elute (Deuterium effect is negligible on C18 at this mass).

  • Scrambling Audit: Search for Glycine (+6) modifications. If

    
     of Glycine residues are heavy, the calculated rates will be skewed.
    

References

  • Steentoft, C., et al. (2013). "Precision mapping of the human O-GalNAc glycoproteome through SimpleCell technology." The EMBO Journal, 32(10), 1478–1488.

  • Schwanhäusser, B., et al. (2011). "Global quantification of mammalian gene expression control." Nature, 473(7347), 337–342.

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics, 1(5), 376-386.

  • Kristensen, A. R., et al. (2013). "A high-throughput approach for measuring temporal changes in the interactome." Nature Methods, 9(9), 907–909. (Demonstrates Pulse-SILAC kinetics).

Application

optimizing culture media with L-Threonine (D5, 15N) for bacterial expression

Application Note: Optimizing Culture Media with L-Threonine (D5, 15N) for Bacterial Expression Executive Summary The incorporation of stable isotope-labeled amino acids, specifically L-Threonine (D5, 15N) , into recombin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Culture Media with L-Threonine (D5, 15N) for Bacterial Expression

Executive Summary

The incorporation of stable isotope-labeled amino acids, specifically L-Threonine (D5, 15N) , into recombinant proteins is a critical technique for high-resolution NMR spectroscopy and quantitative mass spectrometry (MS). Threonine residues are frequently located at protein-nucleic acid interfaces and active sites, making them high-value targets for structural dynamics studies.[1]

However, L-Threonine is metabolically unstable in Escherichia coli. Without intervention, the isotopic label is rapidly "scrambled"—metabolized into Glycine (via threonine dehydrogenase/aldolase) and Isoleucine (via threonine deaminase). This results in isotope dilution (lower incorporation) and background noise (label appearing in unwanted residues).

This guide provides a field-proven protocol to suppress these metabolic pathways, ensuring >95% incorporation efficiency and minimal scrambling using a standard BL21(DE3) expression system.

The Metabolic Challenge: Why Scrambling Occurs

To optimize labeling, one must first understand the "leakage" points in the E. coli metabolic map. When L-Threonine (D5, 15N) is added to the media, the bacteria attempt to balance their internal amino acid pools.

  • Leakage Pathway A (The Isoleucine Sink): The enzyme Threonine Deaminase (IlvA) dehydrates Threonine to

    
    -ketobutyrate, the precursor for Isoleucine. This strips the label from Threonine and funnels it into Isoleucine pools.
    
  • Leakage Pathway B (The Glycine Sink): Threonine Dehydrogenase (Tdh) and Threonine Aldolase (LtaE) cleave Threonine into Glycine and Acetyl-CoA. This causes the

    
    N and Deuterium labels to appear in Glycine residues, complicating spectral analysis.
    
Visualizing the Scrambling Pathways

ThreonineScrambling Thr L-Threonine (D5, 15N) IlvA Threonine Deaminase (IlvA) Thr->IlvA Dehydration Tdh Threonine Dehydrogenase (Tdh) Thr->Tdh Cleavage AlphaKB α-Ketobutyrate IlvA->AlphaKB Gly Glycine (Scrambled Label) Tdh->Gly AcetylCoA Acetyl-CoA Tdh->AcetylCoA Ile L-Isoleucine (Scrambled Label) AlphaKB->Ile Biosynthesis Inhibitor_Ile Exogenous L-Isoleucine Inhibitor_Ile->IlvA Feedback Inhibition (-)

Figure 1: Metabolic fate of L-Threonine in E. coli. Red nodes indicate enzymatic leakage points. The green diamond represents the strategic inhibition point used in this protocol.

Strategic Solution: The "Blockade" Cocktail

To force the bacteria to utilize the labeled Threonine only for protein synthesis, we employ Feedback Inhibition and Isotope Dilution .

  • Suppress IlvA (The Isoleucine Sink): By adding excess unlabeled L-Isoleucine to the media, we trigger allosteric feedback inhibition of Threonine Deaminase (IlvA). The cell senses high Isoleucine levels and shuts down the conversion of Threonine.

  • Dilute the Glycine Sink: Adding excess unlabeled Glycine ensures that even if some Threonine is broken down, the resulting labeled Glycine is statistically insignificant compared to the unlabeled pool, preventing "ghost" peaks in NMR/MS.

Protocol: Optimized M9 Media Preparation

This protocol is designed for a 1 Liter culture volume.

Reagents Required
  • M9 Salts (5x): Standard recipe (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). Note: Use
    
    
    only if uniform backbone labeling is also desired; otherwise use natural abundance.
  • Carbon Source: D-Glucose (use

    
    -Glucose if double labeling is required).
    
  • Trace Elements:

    
    , 
    
    
    
    , Thiamine (Vit B1).
  • The "Blockade" Cocktail (Unlabeled): L-Isoleucine, L-Valine, L-Glycine.

  • The Target: L-Threonine (D5, 15N).[2][3]

Step-by-Step Media Assembly
ComponentStock Conc.Volume for 1LFinal Conc.Purpose
Sterile Water -~880 mL-Solvent
M9 Salts 5x200 mL1xBuffer/Nitrogen
MgSO4 1 M2 mL2 mMCofactor
CaCl2 1 M0.1 mL0.1 mMCofactor
Glucose 20% (w/v)20 mL0.4%Carbon Source
Thiamine 10 mg/mL1 mL10 mg/LVitamin
Antibiotic 1000x1 mL1xSelection
L-Isoleucine Powder50 mg 50 mg/LInhibits IlvA
L-Valine Powder50 mg 50 mg/LSynergistic Inhibition
L-Glycine Powder50 mg 50 mg/LScrambling Dilution

Critical Note: Do NOT add the L-Threonine (D5, 15N) yet. It is added immediately prior to induction to minimize "leakage" time.

Experimental Workflow: Expression & Labeling

This workflow maximizes incorporation efficiency by timing the isotope addition.

Phase 1: Biomass Generation (Unlabeled)
  • Inoculate a single colony into 10 mL LB media (with antibiotic). Grow overnight at 37°C.

  • Centrifuge the overnight culture (3000 x g, 10 min) to pellet cells. Discard the LB supernatant completely to remove unlabeled Threonine.

  • Resuspend the pellet in 10 mL of fresh M9 media (without labeled Thr).

  • Inoculate the resuspended cells into the 1L M9 Media (containing the Blockade Cocktail but no labeled Thr).

  • Grow at 37°C, 220 rpm until

    
     reaches 0.6 – 0.8 .
    
Phase 2: The "Starvation" & Induction (The Critical Step)
  • Cooling (Optional): If expressing at lower temperatures (e.g., 18°C or 25°C), cool the culture to the target temperature before induction.

  • Add L-Threonine (D5, 15N):

    • Dissolve 60–100 mg of L-Threonine (D5, 15N) in 5 mL of sterile water.

    • Add to the 1L culture.

    • Wait 15 minutes. This allows cellular uptake and equilibration of the labeled amino acid before the heavy metabolic burden of protein synthesis begins.

  • Induction: Add IPTG (typically 0.5 – 1.0 mM).

  • Expression: Incubate for the optimized time (e.g., 4h at 37°C or 16h at 18°C).

Phase 3: Harvest
  • Centrifuge cells (5000 x g, 15 min, 4°C).

  • Flash freeze pellet in liquid nitrogen. Store at -80°C.

Visualizing the Workflow

ExpressionWorkflow cluster_0 Phase 1: Biomass cluster_1 Phase 2: Labeling & Induction Step1 Inoculate M9 + Blockade Cocktail (Unlabeled Ile, Val, Gly) Step2 Grow to OD600 = 0.7 Step1->Step2 Step3 ADD L-Threonine (D5, 15N) (60-100 mg/L) Step2->Step3 Target OD Reached Step4 Wait 15 Minutes (Equilibration) Step3->Step4 Step5 Add IPTG (Induction) Step4->Step5 Harvest Harvest & QC Step5->Harvest Expression Complete

Figure 2: Optimized workflow for minimizing isotope scrambling. The labeled compound is added only after biomass is established.

Quality Control & Validation

Before proceeding to expensive NMR time, validate isotope incorporation.

Method: Intact Mass Spectrometry (LC-MS)

  • Purify a small aliquot (50

    
    L) of the expressed protein using Ni-NTA magnetic beads.
    
  • Analyze via ESI-MS.

  • Calculation:

    
    
    
    • Theoretical Shift:

      
       per Threonine residue (5 Deuteriums + 1 
      
      
      
      N).
    • Scrambling Check: Look for

      
       or 
      
      
      
      mass shifts in peptides containing Glycine or Isoleucine, which would indicate label leakage.

References

  • Velyvis, A., Ruschak, A. M., & Kay, L. E. (2012).[4] An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes.[4] PLOS ONE, 7(9), e43725.[4] [Link]

  • Rees, W. D., & Cundliffe, E. (1981). The role of threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli. Journal of Bacteriology. [Link] (Contextual grounding on Tdh pathway).

  • Grossman, T. H., et al. (2007). Target-specific isotope labeling of amino acids for NMR studies of proteins. Journal of Biomolecular NMR.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Deuterium Isotope Effects in L-Threonine (D5, 15N) Kinetics

Welcome to the technical support center for stable isotope-labeled L-Threonine studies. This resource is designed for researchers, scientists, and drug development professionals utilizing L-Threonine (D5, 15N) as a trace...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stable isotope-labeled L-Threonine studies. This resource is designed for researchers, scientists, and drug development professionals utilizing L-Threonine (D5, 15N) as a tracer in kinetic studies. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities introduced by deuterium isotope effects.

I. Frequently Asked Questions (FAQs)

Q1: What is a deuterium kinetic isotope effect (KIE) and why is it relevant for my L-Threonine (D5, 15N) tracer studies?

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] In your case, the substitution of five hydrogen atoms with deuterium (D) in L-Threonine can lead to a significant KIE. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy. Consequently, reactions that involve the cleavage of a C-D bond will have a higher activation energy and thus, a slower reaction rate compared to the cleavage of a C-H bond.[2]

This is particularly important in metabolic studies, as many enzymatic reactions involve the breaking of C-H bonds. If the metabolism of L-Threonine involves the cleavage of one of the deuterated positions, the L-Threonine (D5, 15N) tracer may be metabolized at a different rate than the endogenous, unlabeled L-Threonine. This can lead to inaccurate estimations of metabolic fluxes and pathway activities if not properly accounted for.[3]

Q2: My LC-MS analysis shows a slight separation between L-Threonine and L-Threonine (D5, 15N). Is this expected?

Yes, a slight chromatographic separation between deuterated and non-deuterated analogs is a well-documented phenomenon.[4][5] This is a type of chromatographic isotope effect. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, such as its polarity and van der Waals interactions.[5] These small changes can lead to differential interactions with the stationary phase of the liquid chromatography (LC) column, resulting in a shift in retention time. While often minimal, this separation can impact quantification if the integration windows for the analyte and the internal standard are not set appropriately. It is crucial to verify that the peak integration for both isotopologues is accurate and consistent across all samples.

Q3: When is it critical to correct for deuterium isotope effects in my L-Threonine kinetics experiments?

Correction for deuterium isotope effects is most critical under the following circumstances:

  • When the metabolic pathway of interest involves C-H(D) bond cleavage at a labeled position: The primary catabolic pathway for threonine involves threonine dehydrogenase, which oxidizes threonine to 2-amino-3-ketobutyrate.[6] This reaction involves the removal of a hydrogen atom from the α-carbon. If your L-Threonine (D5, 15N) is labeled at this position, a significant KIE is likely.

  • For precise metabolic flux analysis (MFA): In studies aiming to quantify the rates of metabolic pathways, even small isotope effects can introduce significant errors in flux calculations.[3]

  • When comparing metabolic rates between different experimental conditions: If the isotope effect is not accounted for, observed differences in tracer kinetics could be misinterpreted as true biological differences, when they may, in fact, be due to variations in the magnitude of the KIE under different conditions.

Q4: Can the ¹⁵N label in L-Threonine (D5, ¹⁵N) also cause isotope effects?

Yes, a nitrogen-15 label can also lead to a kinetic isotope effect. However, heavy atom KIEs (involving isotopes of elements like C, N, O) are generally much smaller than deuterium KIEs.[2] This is because the percentage mass change between ¹⁴N and ¹⁵N is significantly smaller than that between ¹H and ²H (deuterium). While not as pronounced, for highly precise measurements, the ¹⁵N KIE may still need to be considered, especially in reactions directly involving the amino group.

II. Troubleshooting Guides

Guide 1: Inaccurate Quantification and Non-Linear Standard Curves

Problem: You are observing poor linearity in your standard curves or inconsistent quantification of L-Threonine (D5, 15N) in your samples.

Probable Cause: This issue often arises from a combination of the chromatographic isotope effect and matrix effects in the mass spectrometer. The slight shift in retention time between the labeled and unlabeled threonine can cause them to elute into the ion source at slightly different times.[5] If there is co-eluting matrix interference that suppresses or enhances the ionization of one isotopologue more than the other, it can lead to inaccurate ratios and non-linear responses.

Proposed Solution:

  • Optimize Chromatographic Separation: Aim for a chromatographic method that provides baseline separation of L-Threonine from any interfering matrix components. While complete separation of the isotopologues is not necessary, ensuring they elute in a region free of significant matrix effects is crucial.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a biological matrix that is identical to your study samples (e.g., plasma from an untreated animal, cell culture media). This helps to normalize for matrix effects that are consistent across samples.

  • Use of a ¹³C-labeled internal standard: If feasible, consider using a ¹³C-labeled L-Threonine as an additional internal standard. Carbon-13 isotopes generally do not exhibit a significant chromatographic isotope effect, providing a more reliable reference for retention time and quantification.[7]

Guide 2: Unexpected Fragmentation Patterns in MS/MS

Problem: The MS/MS fragmentation pattern of L-Threonine (D5, 15N) appears different from the unlabeled L-Threonine, or the relative abundance of fragment ions is inconsistent.

Probable Cause: Deuterium labeling can influence fragmentation pathways in mass spectrometry. The stronger C-D bond may make fragmentation at or near the site of deuteration less favorable, potentially opening up alternative fragmentation channels or altering the relative intensities of the expected fragments.

Proposed Solution:

  • Re-optimize MS/MS Parameters: Do not assume that the optimal collision energy and other MS/MS parameters for unlabeled L-Threonine will be optimal for the D5, 15N-labeled version. Systematically re-optimize these parameters by infusing a pure standard of L-Threonine (D5, 15N) and selecting for precursor and product ions that give the most stable and intense signal.

  • Full Scan and Product Ion Scan Analysis: Acquire full scan and product ion scan data for both the labeled and unlabeled standards to fully characterize their fragmentation patterns. This will help in selecting the most appropriate and reliable fragment ions for quantification.

Guide 3: Correcting for Kinetic Isotope Effects in Flux Calculations

Problem: You suspect a kinetic isotope effect is impacting your metabolic flux calculations, leading to an underestimation of the true metabolic rate of L-Threonine.

Probable Cause: The enzymatic conversion of L-Threonine is proceeding at a slower rate for the deuterated tracer compared to the endogenous compound.

Proposed Solution: Experimental Determination of the KIE Correction Factor

This protocol outlines a method to experimentally determine the kinetic isotope effect and derive a correction factor.

Experimental Protocol: KIE Correction Factor Determination

  • Prepare a Cell-Free System: Utilize a purified enzyme known to metabolize L-Threonine (e.g., threonine dehydrogenase) or a cell lysate that has high activity for the pathway of interest.

  • Incubation with a Mixture of Isotopologues: Prepare a reaction mixture containing a known ratio of unlabeled L-Threonine and L-Threonine (D5, 15N) (e.g., a 1:1 molar ratio).

  • Time-Course Experiment: Initiate the enzymatic reaction and collect samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes). It is crucial to quench the reaction immediately at each time point (e.g., by adding a strong acid or organic solvent).

  • LC-MS/MS Analysis: Quantify the remaining concentrations of both unlabeled L-Threonine and L-Threonine (D5, 15N) in each sample.

  • Calculate the KIE: The kinetic isotope effect can be calculated using the following equation, which relates the change in the ratio of the two isotopologues over the course of the reaction:

    KIE = ln(1 - f) / ln(1 - f * (Rₜ / R₀))

    Where:

    • f is the fraction of the reaction completed.

    • Rₜ is the ratio of the heavy to light isotopologue at time t.

    • R₀ is the initial ratio of the heavy to light isotopologue.

    A simpler approach is to plot the natural log of the remaining fraction of each isotopologue versus time. The ratio of the slopes of these two lines will give you the KIE (k_light / k_heavy).

  • Apply the Correction Factor: Once the KIE is determined, you can use this value to correct your in vivo kinetic data. For example, if the KIE (kH/kD) is 1.2, this means the deuterated tracer is metabolized 1.2 times slower. You would then multiply the calculated flux from the tracer data by 1.2 to better estimate the true metabolic flux.

Data Presentation: Example KIE Calculation

Time (min)[L-Threonine] (µM)[L-Threonine (D5, 15N)] (µM)Fraction Remaining (Light)Fraction Remaining (Heavy)
01001001.001.00
1075800.750.80
2050620.500.62
3025450.250.45

This table illustrates hypothetical data for the calculation of a KIE.

III. Visualizations

L-Threonine Metabolic Pathways

Threonine_Metabolism Thr L-Threonine (D5, 15N) TDH Threonine Dehydrogenase (Potential KIE) Thr->TDH Oxidation Protein Protein Synthesis Thr->Protein AKB 2-Amino-3-ketobutyrate Lyase 2-Amino-3-ketobutyrate CoA Ligase AKB->Lyase Gly Glycine AcCoA Acetyl-CoA TDH->AKB Lyase->Gly Lyase->AcCoA

Caption: Major metabolic fates of L-Threonine.

Experimental Workflow for KIE Correction

KIE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Correction Enzyme Prepare Enzyme/ Cell Lysate Incubate Incubate and Collect Time Points Enzyme->Incubate Substrate Prepare 1:1 Mixture of L-Threonine & L-Thr (D5, 15N) Substrate->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc_KIE Calculate KIE Correction Factor LCMS->Calc_KIE Apply_Correction Apply Correction to In Vivo Kinetic Data Calc_KIE->Apply_Correction

Caption: Workflow for KIE correction factor determination.

IV. References

  • Li, W., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 45(8), 509-513. [Link]

  • Chemistry LibreTexts. Kinetic Isotope Effects. [Link]

  • Gopalakrishnan, S., & Maranas, C. D. (2015). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering, 32, 110-119. [Link]

  • Google Patents. L-threonine analysis method and L-threonine dehydrogenase.

  • Sjögren, B., et al. (2019). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 40(22), 2942-2949. [Link]

  • Chen, L., et al. (2022). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Nutrients, 14(15), 3123. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • Yang, Q., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of L-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 1010931. [Link]

  • Schramm, V. L. (2011). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 16(5), 3846-3879. [Link]

  • ProSciento. Isotope Tracer Methodologies for Metabolic Clinical Trials. [Link]

  • Wilkinson, D. J. (2018). Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. Mass Spectrometry Reviews, 37(1), 57-80. [Link]

  • Tömösközi-Farkas, R., & Knausz, D. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6444-6451. [Link]

  • Fuller, M. F., & Reeds, P. J. (1998). Nitrogen and amino acid metabolism. Physiological Reviews, 78(2), 267-305. [Link]

  • Lecturio. Methionine, Threonine and Lysine Metabolism – Biochemistry. [Link]

  • Wikipedia. Amino acid. [Link]

  • The Japanese Pharmacopoeia. L-Threonine. [Link]

Sources

Optimization

Technical Support Center: Enhancing L-Threonine (D5, 15N) Detection in Complex Matrices

Welcome to the technical support center dedicated to overcoming the challenges of detecting and quantifying L-Threonine (D5, 15N) in complex biological matrices. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of detecting and quantifying L-Threonine (D5, 15N) in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope-labeled amino acids in their studies and require the highest level of sensitivity and accuracy.

The quantification of L-Threonine and its isotopologues, such as L-Threonine (D5, 15N), is critical in a variety of research areas, including metabolic flux analysis, pharmacokinetic studies, and clinical diagnostics. However, the inherent complexity of biological matrices like plasma, urine, and tissue homogenates often leads to significant analytical challenges, primarily matrix effects that can suppress or enhance the analyte signal, leading to inaccurate and imprecise results.

This guide provides a structured, in-depth approach to troubleshooting and optimizing your analytical methods. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring that you can not only solve immediate problems but also proactively design more robust assays in the future.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low sensitivity when analyzing L-Threonine (D5, 15N) in plasma?

Low sensitivity is most commonly attributed to ion suppression from phospholipids and salts present in plasma. During electrospray ionization (ESI), these non-volatile components can compete with your analyte for ionization, reducing the efficiency of protonation and ultimately lowering the signal intensity. Another significant factor is the inherent low fragmentation efficiency of threonine, which can result in weak product ion signals in MS/MS analysis.

Q2: Can I use a simple protein precipitation method for sample preparation?

While protein precipitation (PPT) with solvents like acetonitrile or methanol is a rapid and straightforward technique, it is often insufficient for removing all matrix interferences, particularly phospholipids. For high-sensitivity applications, more rigorous sample preparation methods are recommended to minimize matrix effects.

Q3: Is L-Threonine (D5, 15N) the best internal standard for quantifying endogenous L-Threonine?

Yes, a stable isotope-labeled (SIL) internal standard like L-Threonine (D5, 15N) is the gold standard for quantification by mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, allowing it to accurately correct for variations in sample preparation and instrument response.

Troubleshooting Guide: From Sample to Signal

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of L-Threonine (D5, 15N).

Issue 1: Poor Peak Shape and Low Signal Intensity

If you are observing broad, tailing peaks or a signal-to-noise ratio below your required limit of quantification (LOQ), consider the following troubleshooting steps.

Root Cause Analysis:

  • Suboptimal Chromatography: The polar nature of threonine can make it challenging to retain on traditional reversed-phase (RP) columns. Poor retention leads to co-elution with early-eluting matrix components, causing ion suppression.

  • Ineffective Sample Cleanup: Residual phospholipids and salts from the sample matrix are likely interfering with the ionization process.

  • Incorrect Mass Spectrometry Settings: The selected MRM transitions or ionization source parameters may not be optimal for L-Threonine (D5, 15N).

Solutions and Protocols:

  • Optimize Liquid Chromatography:

    • Recommendation: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is specifically designed for the retention of polar compounds and will provide better separation of threonine from the bulk of the matrix interferences.

    • Protocol: Basic HILIC Method for L-Threonine Analysis

      • Column: Use a HILIC column with an amide or silica stationary phase.

      • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute the polar analytes.

      • Flow Rate: Adjust based on column dimensions, typically 0.3-0.5 mL/min for a 2.1 mm ID column.

      • Injection Volume: Keep the injection volume low (1-5 µL) to minimize the introduction of matrix components.

  • Enhance Sample Preparation:

    • Recommendation: Implement a Solid-Phase Extraction (SPE) or Phospholipid Removal (PLR) protocol.

    • Protocol: Mixed-Mode Cation Exchange SPE for Threonine Extraction

      • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

      • Loading: Load the pre-treated (e.g., protein-precipitated and diluted) sample onto the cartridge.

      • Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

      • Elution: Elute the retained threonine using a basic solution (e.g., 5% ammonium hydroxide in methanol).

      • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

    Visualization of the Troubleshooting Workflow for Low Signal Intensity

    cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions A Low Signal Intensity & Poor Peak Shape B Suboptimal Chromatography A->B C Ineffective Sample Cleanup A->C D Incorrect MS Settings A->D E Implement HILIC Chromatography B->E F Utilize SPE or PLR C->F G Optimize MRM & Source Parameters D->G

    Caption: Troubleshooting workflow for low signal intensity.

Issue 2: High Variability and Poor Reproducibility

Inconsistent results across a sample batch are often indicative of uncontrolled matrix effects or issues with the internal standard.

Root Cause Analysis:

  • Differential Matrix Effects: The degree of ion suppression or enhancement is varying from sample to sample.

  • Internal Standard Instability: The internal standard may be degrading during sample preparation or storage.

  • Carryover: Analyte from a high-concentration sample is being carried over into subsequent injections.

Solutions and Protocols:

  • Assess and Mitigate Matrix Effects:

    • Recommendation: Perform a post-extraction addition experiment to quantify the matrix effect for your specific matrix.

    • Protocol: Matrix Effect Evaluation

      • Analyze a neat solution of L-Threonine (D5, 15N) at a known concentration.

      • Extract a blank matrix sample using your established protocol.

      • Spike the extracted blank matrix with L-Threonine (D5, 15N) at the same concentration as the neat solution.

      • Compare the peak area of the analyte in the spiked extract to the peak area in the neat solution.

      • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

        • A value < 100% indicates ion suppression.

        • A value > 100% indicates ion enhancement.

    • Data Interpretation Table:

Matrix Effect (%)InterpretationRecommended Action
80-120%AcceptableProceed with the current method.
50-80% or 120-150%ModerateImprove sample cleanup (e.g., SPE).
< 50% or > 150%SevereRe-develop the sample preparation method.
  • Ensure Internal Standard Integrity:

    • Recommendation: Always prepare fresh working solutions of the internal standard and store stock solutions under appropriate conditions (e.g., -80°C). Add the internal standard as early as possible in the sample preparation workflow to account for any analyte loss during extraction.

  • Optimize Wash Solvents to Reduce Carryover:

    • Recommendation: Use a strong wash solvent in your autosampler that is capable of fully dissolving the analyte.

    • Protocol: Wash Solvent Optimization

      • Inject a high-concentration sample.

      • Follow with a blank injection using your standard wash solvent.

      • If carryover is observed, increase the organic content or add a small amount of acid/base to the wash solvent to improve solubility. For example, a wash solution of 50:50 acetonitrile:water with 0.5% formic acid can be effective.

    Logical Flow for Ensuring Reproducibility

    A High Variability in Results B Assess Matrix Effects A->B C Evaluate Internal Standard Stability A->C D Check for Carryover A->D E Post-Extraction Addition Experiment B->E F Fresh IS & Early Spiking C->F G Optimize Autosampler Wash D->G H Reproducible Results E->H F->H G->H

    Caption: Path to achieving reproducible results.

References

  • Title: A review of the matrix effect in liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC) and its applications in the analysis of polar compounds Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: The Use of Stable Isotopes in Pharmacokinetic and Bioavailability Studies Source: Clinical Pharmacokinetics URL: [Link]

Troubleshooting

preventing back-exchange of deuterium in L-Threonine (D5, 15N) experiments

Topic: Integrity Assurance for L-Threonine (D5, 15N) Current Status: Operational | Priority: Critical Welcome to the IsoPure Technical Support Hub. You are likely here because you are observing signal loss, "ghost" peaks...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Integrity Assurance for L-Threonine (D5, 15N)

Current Status: Operational | Priority: Critical

Welcome to the IsoPure Technical Support Hub. You are likely here because you are observing signal loss, "ghost" peaks in your HSQC spectra, or mass shifts in your MS data.

When working with L-Threonine (


)  or similar isotopomers, "back-exchange" is a misnomer that often conflates two distinct failure modes:
  • Metabolic Scrambling (Biological): The enzymatic conversion of your labeled Threonine into other amino acids (primarily Isoleucine and Glycine) during protein expression.

  • Chemical Back-Exchange (Physical): The loss of amide (

    
    ) or hydroxyl (
    
    
    
    ) deuterons to the solvent during sample preparation (critical for HDX-MS).
PART 1: The Science of Scrambling (Causality)

To prevent the loss of your label, you must understand the "Leak." Threonine is not a metabolic dead-end; it is a high-traffic junction in E. coli metabolism.

The Metabolic Leak (IlvA Pathway)

The primary culprit for signal loss is Threonine Deaminase (IlvA) . This enzyme dehydrates Threonine to


-ketobutyrate, the committed step in Isoleucine biosynthesis.
  • Consequence: If you do not inhibit this pathway, your expensive D5-Thr is converted into diluted Isoleucine, leading to lower Thr incorporation and background noise from partially labeled Ile.

The Chemical Leak (Base-Catalyzed Exchange)

For HDX experiments, the stability of the deuterium label on the backbone amide is pH-dependent. The exchange rate (


) is minimized at approximately pH 2.5  and 0°C . Any deviation towards neutral pH or higher temperature accelerates the replacement of D with H from the solvent.
Visualization: The Threonine Scrambling Pathway

The following diagram illustrates the metabolic fate of Threonine and the intervention point.

G Thr_Ex Exogenous L-Thr (D5, 15N) Thr_Int Intracellular L-Thr Pool Thr_Ex->Thr_Int Transport Protein Target Protein (Labeled) Thr_Int->Protein Translation IlvA Enzyme: IlvA (Thr Deaminase) Thr_Int->IlvA Leakage Gly Glycine (via Aldolase) Thr_Int->Gly Minor Pathway AlphaKB alpha-Ketobutyrate (Label Scrambled) IlvA->AlphaKB Ile L-Isoleucine AlphaKB->Ile Inhibitor Suppression Strategy: Add Unlabeled Ile Inhibitor->IlvA Feedback Inhibition (Blocks Leak)

Figure 1: Metabolic fate of L-Threonine in E. coli. Red paths indicate isotope loss. The Yellow hexagon represents the critical intervention point.

PART 2: Troubleshooting Guide (FAQs)

Q1: I see strong Isoleucine peaks in my spectra, but I only added labeled Threonine. Why? A: You are witnessing biosynthetic conversion . E. coli senses the abundance of Threonine and, via IlvA, converts it to Isoleucine.

  • Fix: Use the "Ile-Block" Protocol (see Part 3). Adding unlabeled Isoleucine (50–100 mg/L) to the media triggers feedback inhibition of IlvA, forcing the bacteria to use your labeled Threonine only for protein synthesis.

Q2: My HDX-MS data shows 100% back-exchange (no D retention) after digestion. A: This is likely a Quench Buffer failure . Threonine residues are solvent-exposed. If your quench buffer pH is > 3.0 or the temperature > 0°C during digestion, the exchange rate is too fast to measure.

  • Fix: Ensure Quench Buffer is pH 2.5 (using Formic acid/TCEP) and digestion is performed on ice or in a cryo-cooled column chamber.

Q3: Can I use a standard BL21(DE3) strain? A: Yes, but auxotrophs are safer. For D5/15N work, a standard strain is acceptable only if you use the Ile-Block protocol. For absolute purity (zero scrambling), use a strain with an ilvA deletion (


).
PART 3: Experimental Protocols
Protocol A: The "Ile-Block" Expression Method

Use this to prevent metabolic scrambling of Carbon/Nitrogen isotopes.

Reagents:

  • M9 Minimal Media

  • L-Threonine (D5, 15N)

  • L-Isoleucine (Unlabeled, Natural Abundance) — The Critical Component

Step-by-Step:

  • Inoculation: Grow E. coli in M9 media containing unlabeled glucose and

    
     until OD600 reaches 0.6–0.8.
    
  • The Shift: Pellet cells gently (3000 x g, 10 min) and wash once with M9 salts to remove unlabeled nitrogen sources.

  • Resuspension: Resuspend in fresh M9 media containing the labeled isotopes.

  • The Blockade (Critical):

    • Add L-Threonine (D5, 15N) at 60–100 mg/L.

    • Immediately add Unlabeled L-Isoleucine at 50–100 mg/L.

    • Mechanism: The excess Isoleucine binds to the regulatory domain of Threonine Deaminase, shutting down the degradation of your expensive Threonine.

  • Induction: Wait 15–30 minutes for metabolic equilibration, then induce with IPTG.

  • Harvest: Harvest cells after 3–4 hours. Do not express overnight, as isotopic dilution increases with time.

Protocol B: HDX Quench Optimization for Threonine

Use this to prevent amide Deuterium-to-Hydrogen back-exchange during analysis.

Data Summary: Threonine Exchange Risk Factors

ParameterOptimal ConditionHigh Risk ConditionReason
Quench pH 2.50 ± 0.1 > 3.0 or < 2.0Exchange minimum is pH 2.5.
Temperature 0°C (Ice Bath) > 4°CExchange rates double every ~10°C.
Buffer Additive 4M Urea / 1M GdnHCl Native BufferDenaturation slows exchange in folded cores (sometimes) but primarily prevents refolding artifacts.
Injector Temp 0–2°C AmbientChromatography columns must be chilled.

Workflow:

  • Labeling: Incubate protein in

    
     buffer (pH 7.0).
    
  • Quench: Mix 1:1 with Quench Buffer (100 mM Phosphate, 4M Urea, TCEP, pH 2.5). Final pH must be 2.5.

  • Digestion: Pass through immobilized Pepsin column at 0°C.

  • Separation: Rapid gradient LC (5-10 min) at 0°C.

  • MS Detection: Analyze immediately.

References & Grounding
  • BioMagResBank (BMRB). Isotope Labeling in Biomolecular NMR.

  • Kay, L. E., et al. (2011). Isotope labeling methods for studies of protein dynamics and structure. Journal of Biomolecular NMR.

    • Note: Establishes the standard for scrambling suppression using feedback inhibition.

  • Engen, J. R. (2009). Hydrogen exchange mass spectrometry: what is it and what can it tell us? Analytical Chemistry.

    • Source: [Link]

    • Note: The authoritative guide on pH 2.5 quench theory.

  • Cambridge Isotope Laboratories (CIL). Application Note 12: Minimizing Metabolic Scrambling.

Optimization

Technical Support Center: High-Fidelity L-Threonine (D5, ¹⁵N) Flux Analysis

System Status: Operational Current Protocol: Stable Isotope-Resolved Metabolomics (SIRM) Support Level: Tier 3 (Senior Application Scientist) Executive Summary & System Architecture Reducing background noise in L-Threoni...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Current Protocol: Stable Isotope-Resolved Metabolomics (SIRM) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & System Architecture

Reducing background noise in L-Threonine (D5, ¹⁵N) metabolic flux data requires a tripartite approach: controlling Chromatographic Drift (caused by deuterium isotope effects), managing Spectral Bleed (isobaric interference and back-exchange), and rigorous Computational Correction (Natural Abundance Correction).

The following guide treats your experimental setup as a signal-processing pipeline. Noise is not just "static"; it is often misidentified signal or chemical variance.

Workflow Visualization

The following diagram illustrates the critical control points where noise enters the Threonine flux dataset.

ThreonineNoiseControl cluster_LC Chromatography (LC) cluster_MS Mass Spectrometry (MS) Sample Biological Sample (Threonine D5, 15N) Sep HILIC/RP Separation Sample->Sep RT_Shift Isotope Effect (RT Shift Control) Source Ion Source (HDX Prevention) RT_Shift->Source Sep->RT_Shift Risk: Peak Misalignment Detection MRM/HRMS Detection Source->Detection Risk: H/D Back-Exchange Data Flux Calculation (NAC & Modeling) Detection->Data

Figure 1: Critical Control Points (CCP) for noise reduction in L-Threonine flux analysis. Red and Yellow nodes indicate high-risk areas for artifact generation.

Module A: Chromatographic Fidelity (The Deuterium Effect)

The Issue: You are likely observing "noise" or missing data because D5-labeled Threonine does not co-elute perfectly with unlabeled Threonine. The Science: Deuterium (D) has a smaller molar volume and lower hydrophobicity than Hydrogen (H). On Reverse Phase (C18) columns, deuterated isotopologues often elute earlier than their unlabeled counterparts. If your integration window is centered tightly on the M+0 (unlabeled) peak, the M+6 (D5, ¹⁵N) peak may drift out of the window, appearing as background noise or zero flux.

Protocol: Retention Time Locking
  • Window Expansion: Increase your retention time (RT) integration window by ±0.2 to 0.4 minutes relative to the unlabeled standard.

  • Dynamic MRM (dMRM): Do not use static retention times derived solely from unlabeled standards. Run a neat standard of the L-Threonine (D5, ¹⁵N) to empirically determine its shift.

  • Column Selection:

    • Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) if currently using C18.

    • Reasoning: HILIC separates based on polarity. The D-isotope effect is significantly less pronounced in HILIC modes compared to Reverse Phase, ensuring better peak overlap and signal-to-noise ratio (SNR) [1].

Data Comparison: Column Impact on Noise

ParameterReverse Phase (C18)HILIC (ZIC-pHILIC)Impact on Flux Data
D-Isotope Shift High (~5-15s earlier)Low (< 2s)C18 requires wider windows, increasing background noise integration.
Sensitivity Moderate for Amino AcidsHigh (AcN rich mobile phase)HILIC yields 5-10x higher signal, reducing relative noise floor.
Matrix Effects ModerateHigh (Salts co-elute)Action: Use Ammonium Acetate (10mM) to suppress salt noise in HILIC.

Module B: Spectral Purity & Hydrogen-Deuterium Exchange (HDX)

The Issue: Lower than expected enrichment (M+6) or "smearing" of the isotopic envelope. The Science: L-Threonine contains exchangeable protons (-OH, -NH₂, -COOH). While "D5" usually labels the non-exchangeable carbon backbone, if your label includes exchangeable sites, or if the environment is too acidic, you risk Back-Exchange .

  • Scenario: If you use a protic solvent (Water/Methanol) in your mobile phase, deuterium on -OH/-NH groups will swap with Hydrogen from the solvent almost instantly. This converts your M+X signal back to M+0 or M+1, creating false "background" in lower channels.

Protocol: Minimizing Spectral Noise
  • Mobile Phase pH: Adjust mobile phase pH to 5.0–6.0. Extreme pH catalyzes proton exchange on the amine group.

  • Transition Selection (MRM):

    • Avoid transitions that rely on the loss of the labeled side chain if you are tracing backbone flux.

    • Standard Threonine Transition: 120.1 → 74.0 (Loss of H₂O + CO).

    • Target D5/¹⁵N Transition: Ensure your product ion calculation accounts for the specific location of the ¹⁵N and D5.

    • Self-Validation: If ¹⁵N is on the amine and D5 is on the backbone, the fragment 74 (which retains the amine) should shift to ~80 m/z (74 + 1[N] + ~5[D]). Verify this empirically.

  • Isobaric Interference Removal:

    • Homoserine: Isomeric with Threonine. Ensure chromatographic resolution (Rs > 1.5).

    • Urea Cycle Artifacts: High concentrations of Urea can cause in-source fragmentation that mimics amino acid signals.

Module C: Computational Noise (Natural Abundance Correction)

The Issue: Overestimation of flux due to improper subtraction of naturally occurring ¹³C, ¹⁵N, and ¹⁸O isotopes. The Science: Even without tracer, biological Threonine has an "M+1" signal (~5% intensity) due to natural ¹³C. If not corrected, this looks like low-level flux.

Protocol: Matrix-Based Correction

Do not use simple subtraction. Use a matrix-based correction algorithm (e.g., IsoCor, INCA) that accounts for the purity of your tracer.

Tracer Purity Input: Check your Certificate of Analysis (CoA).

  • If CoA says 98% enrichment, you have 2% M+0 impurity.

  • Action: Input this 2% impurity into your correction matrix. Failing to do so interprets that 2% as "endogenous synthesis," creating a noise floor that obscures real low-level flux.

Visualizing the Metabolic Fate (Validation)

To confirm your flux data is signal and not noise, track the downstream metabolites. If Threonine (D5, ¹⁵N) is truly being metabolized, you must see specific mass shifts in Glycine and Acetyl-CoA/Succinyl-CoA.

ThreonineFate cluster_GlycineAxis Glycine Cleavage Axis cluster_TCA TCA Cycle Entry Thr L-Threonine (D5, 15N) Gly Glycine (Check for 15N, D2) Thr->Gly Threonine Aldolase Ace Acetaldehyde (Check for D3) Thr->Ace KB alpha-Ketobutyrate (Deamination) Thr->KB Threonine Dehydratase Prop Propionyl-CoA KB->Prop

Figure 2: Validation Pathway. To validate Threonine flux, verify the appearance of labeled Glycine (M+3 approx) or alpha-Ketobutyrate. Absence of these downstream signals suggests your Threonine "flux" might be background noise.

Frequently Asked Questions (Troubleshooting)

Q: My M+0 peak in the labeled samples is higher than expected. Is this contamination? A: It is likely Back-Exchange or Tracer Impurity .

  • Check the solvent. If using D-labeled compounds, avoid protic solvents in sample prep if the D is on exchangeable sites (OH/NH).

  • Check the CoA. If the tracer is only 95% pure, a 5% M+0 signal is mathematically mandatory, not experimental noise.

Q: The D5 peak shape is wider than the unlabeled standard. Why? A: This is often due to Deuterium Isotope Separation . The D5 isotopologue interacts differently with the stationary phase. In HILIC, this is minimized. In C18, it is maximized. If the peak is splitting, your gradient is too shallow. Steepen the gradient to re-focus the band.

Q: How do I remove "Ghost Peaks" in the M+6 channel? A: Run a Double Blank (Mobile phase injection) after your highest concentration standard. L-Threonine is "sticky" in electrospray sources. If you see signal in the blank, you have Carryover .

  • Fix: Change needle wash to 50% MeOH / 50% H₂O + 0.1% Formic Acid.

References

  • Hermann, G. et al. (2018). "Deuterium isotope effects in liquid chromatography-mass spectrometry of amino acids." Journal of Chromatography A.

  • Buescher, J. M. et al. (2015). "A roadmap for interpreting ¹³C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

  • Yuan, M. et al. (2012). "Targeted metabolomics demonstrates distinct metabolic signatures of amino acids." Nature Protocols.

(Note: While specific "D5 Threonine" papers are rare, Reference 1 covers the physical chemistry of deuterium effects in LC, and Reference 2 is the gold standard for flux correction logic.)

Troubleshooting

strategies for purifying proteins labeled with L-Threonine (D5, 15N)

Topic: L-Threonine (D5, 15N) Labeled Proteins Status: Active Operator: Senior Application Scientist 🟢 System Status: Operational Welcome to the Advanced Labeling Support Hub. You are likely here because your HSQC spectru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Threonine (D5, 15N) Labeled Proteins Status: Active Operator: Senior Application Scientist

🟢 System Status: Operational

Welcome to the Advanced Labeling Support Hub. You are likely here because your HSQC spectrum shows unexpected peaks, or your protein yield has plummeted during the switch from LB to deuterated minimal media. This guide addresses the specific challenges of working with L-Threonine (D5, 15N) —a highly specialized isotopic probe used to simplify spectra and analyze side-chain dynamics in high-molecular-weight proteins.

📂 Ticket #001: "Ghost" Peaks & Metabolic Scrambling

User Report: "I supplemented my minimal media with 15N-Thr, but my HSQC spectrum shows signals corresponding to Glycine and Isoleucine. Is my label contaminated?"

🔬 Diagnosis

Your label is likely pure. You are experiencing Metabolic Scrambling . E. coli is metabolically efficient. It possesses enzymes that recycle Threonine into other amino acids. When you introduce high-cost L-Threonine (D5, 15N), the bacteria treat it as a raw material source, redistributing the 15N and Deuterium into:

  • Glycine: Via Threonine Aldolase (ltaE).

  • Isoleucine: Via Threonine Deaminase (ilvA).

🛠️ Troubleshooting Protocol

To ensure the label stays only on Threonine, you must inhibit these pathways using Feedback Inhibition or Isotopic Dilution .

Step-by-Step Suppression Strategy:
  • The Pre-Culture: Grow cells in M9 minimal media (H2O) to adapt them, then switch to D2O media for the final induction steps.

  • The Scrambling Blockade: Add the following unlabeled (natural abundance) amino acids to your expression media 30 minutes prior to induction. This triggers feedback inhibition, signaling the enzymes to stop converting your precious Threonine.

ComponentConc. (mg/L)FunctionMechanism
L-Isoleucine 50 - 100Prevents Thr

Ile
Inhibits Threonine Deaminase (biosynthetic feedback).
L-Glycine 100 - 200Dilutes Thr

Gly
Dilutes the 15N pool; any conversion results in "invisible" 14N-Gly.
L-Lysine 50Synergistic SupportOften added to stabilize the aspartate pathway flux.

Expert Tip: If scrambling persists, consider using an auxotrophic strain (e.g., DL39) deficient in transaminases, though these strains often suffer from lower protein yields.

📊 Visualization: The Scrambling Pathway

The following diagram illustrates where your label is leaking and how to block it.

ThreonineScrambling Thr L-Threonine (D5, 15N) Input Aldolase Thr Aldolase (ltaE) Thr->Aldolase Deaminase Thr Deaminase (ilvA) Thr->Deaminase Gly Glycine (Scrambled Label) Ile Isoleucine (Scrambled Label) Aldolase->Gly 15N Transfer Deaminase->Ile 15N Transfer Block1 Add Unlabeled Glycine Block1->Aldolase Isotopic Dilution Block2 Add Unlabeled Isoleucine Block2->Deaminase Feedback Inhibition

Figure 1: Metabolic fate of L-Threonine in E. coli and inhibition strategies to prevent label scrambling.

📂 Ticket #002: Purification Drift & The Isotope Effect

User Report: "My protein elutes at a slightly different retention time on the cation exchange column compared to the unlabeled version, and precipitation is higher."

🔬 Diagnosis

You are observing the Deuterium Isotope Effect .

  • Hydrophobicity: Carbon-Deuterium (C-D) bonds are slightly shorter and less polarizable than C-H bonds. A protein with D5-Threonine (and likely a deuterated background) is generally more hydrophobic.

  • pD vs. pH: If you prepared your buffers in D2O but measured pH with a standard meter, your acidity is incorrect.

🛠️ Troubleshooting Protocol
1. The "pD" Correction

Glass electrodes measure H+ activity. In D2O, the reading is lower than the actual pD.

  • Formula:

    
    
    
  • Action: If your protocol requires pH 7.5, and you are using D2O buffers, adjust your meter reading to 7.1 . If you adjust to meter reading 7.5, your actual pD is 7.9, which may destabilize the protein or alter its charge state for Ion Exchange Chromatography (IEX).

2. Chromatography Adjustment

Due to increased hydrophobicity, deuterated proteins often bind more tightly to hydrophobic interaction columns (HIC) and Reverse Phase (RPC).

  • IEX Strategy: Keep gradients shallow. The pKa of surface residues shifts in D2O.

  • SEC Strategy: Deuterated proteins are denser. They may behave slightly differently in Size Exclusion if the buffer viscosity (D2O vs H2O) is not accounted for. Ensure your running buffer matches the sample solvent to prevent viscous fingering.

📂 Ticket #003: Maximizing Incorporation Efficiency

User Report: "The reagents are expensive. How do I get maximum labeling with minimum waste?"

🛠️ Operational Workflow

Do not use standard IPTG induction protocols. Use a High-Density Resuspension Method . This concentrates the biomass before adding the expensive label.

Optimized Protocol:
  • Growth Phase (Cheap): Grow cells in unlabeled M9 (H2O) with 14NH4Cl and Glucose to OD600 ~ 0.8 - 1.0.

  • Collection: Centrifuge gently (3000 x g, 15 min). Discard the "cheap" media.

  • Wash: Resuspend pellets in a small volume of D2O M9 salts (no nitrogen/carbon source) to wash away unlabeled metabolites. Spin down again.

  • Resuspension (Expensive): Resuspend the pellet in 25% of the original volume using fresh D2O M9 media containing:

    • 15NH4Cl (if uniform backbone labeling is also desired).

    • L-Threonine (D5, 15N) at 100 mg/L.

    • Inhibitor Amino Acids (Gly/Ile/Lys - unlabeled).

  • Recovery: Allow cells to recover for 30-45 mins at 37°C (shaking) to deplete intracellular unlabeled pools.

  • Induction: Add IPTG. Induce for 12-18 hours at a lower temperature (20-25°C) to improve folding in the viscous D2O environment.

📊 Workflow Visualization

PurificationWorkflow Start Inoculation (Unlabeled M9 / H2O) Growth Growth to OD600 = 0.8 Start->Growth Spin Centrifuge & Wash (Remove Unlabeled Media) Growth->Spin Resuspend Resuspend in 25% Vol (D2O Media + Thr(D5,15N)) Spin->Resuspend Switch to D2O Inhibit Add Gly/Ile/Lys (Block Scrambling) Resuspend->Inhibit Induce Induction (IPTG, 20°C, 18h) Inhibit->Induce QC QC Check (Mass Spec / HSQC) Induce->QC

Figure 2: High-Density Resuspension Protocol to minimize isotope cost and maximize incorporation.

📚 References & Grounding

  • The pD Correction Factor: Glasoe, P. K., & Long, F. A. (1960). Use of Glass Electrodes to Measure Acidities in Deuterium Oxide. The Journal of Physical Chemistry. [Link] Context: Establishes the pD = pH_meter + 0.40 rule.

  • Metabolic Scrambling & Suppression: Waugh, D. S. (1996). Genetic tools for selective labeling of proteins with alpha-15N-amino acids. Journal of Biomolecular NMR. [Link] Context: Details the biosynthetic pathways and auxotrophic strategies for amino acid labeling.

  • Optimization of Deuterated Protein Expression: Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure. [Link] Context: Authoritative review on the methodology of perdeuteration and methyl-labeling strategies.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Isotopic Purity of L-Threonine (D5, 15N) using High-Resolution Mass Spectrometry

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms and a detailed protocol for the definitive validation of L-Threonine (D5, 15N) isotopic purity. We will move beyond a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms and a detailed protocol for the definitive validation of L-Threonine (D5, 15N) isotopic purity. We will move beyond a simple recitation of steps to explain the causality behind our analytical choices, ensuring a trustworthy and scientifically sound methodology.

The Imperative for High Resolution: Seeing Beyond the Monoisotopic Peak

The core task in isotopic purity analysis is to resolve and accurately measure the relative abundance of all isotopologues of L-Threonine. High-resolution mass spectrometry is the essential tool for this challenge because it can distinguish between ions with very small mass differences.[4][5][6][7] Why is this resolving power so critical?

The challenge lies in the complex mixture of species present even in a "pure" sample of L-Threonine (D5, 15N):

  • The Target Isotopologue: The fully labeled molecule, C₄D₅H₄¹⁵NO₃.

  • Partially Labeled Species: Molecules with incomplete deuterium (D0 to D4) or nitrogen (¹⁴N) incorporation.

  • Natural Isotope Contributions: The natural abundance of ¹³C, ²H, and ¹⁷O/¹⁸O in the molecule creates a predictable isotopic envelope for every species present. For instance, the M+1 peak of the unlabeled L-Threonine could be isobaric with a partially labeled species.

  • Isobaric Interferences: Contaminants from the sample matrix or solvent that have the same nominal mass as our target analyte.

Without sufficient resolving power, these distinct chemical entities would merge into a single, indistinguishable peak, making accurate purity assessment impossible. High resolution allows us to separate, for example, a ¹³C-containing isotopologue from a ¹⁵N-containing one, a feat unachievable with low-resolution instruments.[8]

Comparing the Titans: Orbitrap vs. Q-TOF for Isotopic Analysis

Two primary HRMS architectures dominate the field: the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF).[7] While both are powerful, their underlying principles lead to performance differences that are critical for this application.

FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™ Series)Quadrupole Time-of-Flight (Q-TOF)Rationale for Isotopic Purity Analysis
Resolution Exceptional (up to >280,000 FWHM at m/z 200)[9]Very Good (typically 40,000 - 60,000 FWHM)Orbitrap's superior resolution is the deciding factor. It provides the highest confidence in separating the target isotopologue from all potential interferences, especially the fine isotopic contributions of natural abundance isotopes.[4][8]
Mass Accuracy Excellent (<1-3 ppm with external calibration)Excellent (<1-5 ppm with external calibration)Both platforms provide sufficient mass accuracy to confirm the elemental composition of the detected ions, a key part of the validation process.
Scan Speed Slower, dependent on resolution setting.Faster, independent of resolution.For direct infusion of a pure standard, scan speed is not a limiting factor. Therefore, the Orbitrap's slower speed is an acceptable trade-off for its higher resolution.[10]
Dynamic Range Very Good, but can be susceptible to space-charge effects.Excellent, with a very wide in-spectrum dynamic range.With proper method setup (controlling ion flux via AGC), the Orbitrap's dynamic range is more than sufficient for quantifying the low-level isotopic impurities against the main peak.

Verdict: For the uncompromising validation of isotopic purity, the Orbitrap platform is the superior choice. Its unparalleled resolving power ensures the most accurate and trustworthy characterization by providing baseline separation of the fine isotopic cluster, which is the cornerstone of this analysis.[9][11]

Visualizing the Analyte and Workflow

To provide clarity, let's visualize the molecule and the analytical process we will undertake.

Caption: Structure of L-Threonine with D5 and 15N labeling sites indicated.

Caption: Experimental workflow for isotopic purity validation.

Detailed Experimental Protocol: An Orbitrap-Based Approach

This protocol is designed to be a self-validating system. The high mass accuracy confirms what you are measuring, and the high resolution confirms you are measuring only that species.

1. Reagents and Materials

  • L-Threonine (D5, 15N) standard

  • LC-MS Grade Water (e.g., Optima™ LC/MS Grade)

  • LC-MS Grade Formic Acid (e.g., Thermo Scientific™ Pierce™)

  • Calibrated positive and negative ion calibration solutions for the mass spectrometer.

2. Sample Preparation

  • Causality: The goal is to prepare a clean, dilute solution to ensure stable spray in the ESI source and to avoid detector saturation or space-charge effects in the Orbitrap.

  • Step 1: Prepare a stock solution of L-Threonine (D5, 15N) at 1 mg/mL in LC-MS grade water.

  • Step 2: Create a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in LC-MS grade water containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.[12]

3. HRMS Instrumentation and Method

  • Instrument: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent).

  • Infusion: Direct infusion using the instrument's integrated syringe pump at a flow rate of 5 µL/min.

  • Rationale for Parameters: The resolution is set to 140,000 to ensure separation of fine isotopes. The AGC target and Maximum Injection Time are balanced to ensure the C-trap and Orbitrap are not overfilled, which would degrade performance.

ParameterSettingRationale
Ionization ModeESI PositiveThreonine's amino group is readily protonated.
Capillary Voltage3.5 kVStandard voltage for stable electrospray.
Scan TypeFull MSWe need to observe all isotopologues simultaneously.
Resolution140,000 at m/z 200Critical: Ensures baseline separation of isotopologues.
Scan Rangem/z 100 - 150Narrows the scan to the region of interest, improving cycle time.
AGC Target1e6Prevents overfilling of the C-trap.
Maximum IT100 msBalances ion accumulation with scan speed.
Sheath/Aux Gas10 / 5 (arbitrary units)Optimized for stable spray at low flow rates.

4. Data Acquisition and Processing

  • Step 1: Mass Calibration. Ensure the instrument is fully calibrated across the mass range according to the manufacturer's protocol. This is fundamental to trustworthiness.

  • Step 2: Data Acquisition. Infuse the sample and acquire data for 1-2 minutes to obtain a stable signal and average spectra.

  • Step 3: Identify Isotopologue Peaks. Determine the theoretical exact masses for all expected isotopologues.

    Isotopologue SpeciesFormula ([M+H]⁺)Theoretical m/z
    Unlabeled (M+0)C₄H₁₀NO₃⁺120.0655
    Fully Labeled (M+6)C₄D₅H₅¹⁵NO₃⁺126.1017
    D5, ¹⁴N (M+5)C₄D₅H₅¹⁴NO₃⁺125.1047
    D4, ¹⁵N (M+5)C₄D₄H₆¹⁵NO₃⁺125.0954
  • Step 4: Extract Ion Intensities. Using the instrument software (e.g., Thermo Scientific™ Xcalibur™), extract the integrated peak areas or intensities for the monoisotopic peak of each observed isotopologue.

  • Step 5: Isotopic Purity Calculation. The calculation must correct for the contribution of natural abundance isotopes (primarily ¹³C) from lower mass species that contribute to the intensity of higher mass peaks.[4][13] The isotopic purity is calculated as follows:

    Purity (%) = (Corrected Intensity of Target Isotopologue / Sum of Corrected Intensities of all Related Isotopologues) x 100

    A simplified approach for a high-purity sample is to calculate the enrichment for each label separately.

5. Example Data and Interpretation

Below is a table with hypothetical data demonstrating the calculation for a sample with a manufacturer-specified purity of >98%.

Observed IsotopologueMeasured m/zRaw Intensity (Arbitrary Units)Contribution from Natural IsotopesCorrected Intensity
C₄D₅H₅¹⁴NO₃⁺ (M+5)125.10461.5 x 10⁷-1.5 x 10⁷
C₄D₅H₅¹⁵NO₃⁺ (M+6)126.10169.8 x 10⁸~4.4% of M+5 peak (from ¹³C)9.79 x 10⁸
C₄D₅H₅¹⁵N(¹³C)O₃⁺ (M+7)127.10494.3 x 10⁷~4.4% of M+6 peak (from ¹³C)N/A
  • ¹⁵N Purity Calculation:

    • Purity = [I(M+6)] / [I(M+5) + I(M+6)]

    • Purity = (9.79 x 10⁸) / (1.5 x 10⁷ + 9.79 x 10⁸) = 0.9849 or 98.5%

  • Deuterium Purity: A similar calculation would be performed by comparing the fully deuterated species (D5) to the sum of all lesser-deuterated species (D0-D4). For brevity, this is not shown but follows the same principle.

The final report should state the experimentally determined isotopic purity for both the ¹⁵N and D5 labels. Most research applications require enrichment levels above 95%, with many demanding >98% for quantitative accuracy.[14]

Conclusion

Validating the isotopic purity of L-Threonine (D5, 15N) is a non-negotiable step for any researcher relying on it for accurate quantification or metabolic tracing. While both Q-TOF and Orbitrap HRMS systems are capable, the superior resolving power of the Orbitrap provides the highest degree of analytical certainty. By employing a meticulous protocol that includes high-purity reagents, a calibrated high-resolution instrument, and a calculation method that corrects for natural isotopic abundance, researchers can ensure the integrity of their standards and, by extension, the validity of their scientific findings.

References

  • Gao, Y., et al. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2020). (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • Basalaev, A. A., et al. (2020). Fragmentation of threonine under low-energy electron impact. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Isotopic Purity Using LC-MS. Retrieved February 9, 2026, from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 9, 2026, from [Link]

  • International Union of Pure and Applied Chemistry. (1996). Guidelines for Reporting Stable Isotope Data. Water Resources - Science. Available at: [Link]

  • Ludwig, C., et al. (2018). High-Speed Tracer Analysis of Metabolism (HS-TrAM). PubMed Central. Available at: [Link]

  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at: [Link]

  • Gu, M. (2018). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]

  • FIRMS Network. (n.d.). Good Practice Guide for Isotope Ratio Mass Spectrometry. Retrieved February 9, 2026, from [Link]

  • Zhang, T., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PubMed Central. Available at: [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved February 9, 2026, from [Link]

  • Kutyshenko, V. P., et al. (2011). Analyzing and Mapping Sweat Metabolomics by High-Resolution NMR Spectroscopy. PLOS One. Available at: [Link]

  • Kiefer, P., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. PubMed Central. Available at: [Link]

  • Chromatography Forum. (2009). Shimadzu IT-TOF versus Thermo Orbitrap. Retrieved February 9, 2026, from [Link]

  • Scaraffia, P. Y., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. PubMed Central. Available at: [Link]

  • Gomez, J. D. (2024). Leveraging High-Resolution Mass Spectrometry Detection of Stable Isotopes for Metabolomics. ProQuest. Available at: [Link]

  • Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved February 9, 2026, from [Link]

  • Jander, G., et al. (2004). Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. ResearchGate. Available at: [Link]

  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing. PubMed Central. Available at: [Link]

  • Creative Proteomics. (2023). Mass Spectrometry for Phosphoproteomics: Orbitrap, timsTOF, and TripleTOF Compared. YouTube. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: L-Threonine (D5, 15N) vs. Alternative Internal Standards for Plasma Quantification

Executive Summary Objective: To evaluate the quantitative accuracy of L-Threonine (D5, 15N) as an Internal Standard (IS) for human plasma profiling via LC-MS/MS. Verdict: L-Threonine (D5, 15N) represents the Gold Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the quantitative accuracy of L-Threonine (D5, 15N) as an Internal Standard (IS) for human plasma profiling via LC-MS/MS.

Verdict: L-Threonine (D5, 15N) represents the Gold Standard for clinical and metabolomic quantification. Its +6 Da mass shift eliminates isotopic cross-talk common in lower-mass isotopes (e.g., D2 or 13C1), while its structural identity ensures perfect co-elution with endogenous Threonine to correct for matrix effects (ion suppression/enhancement) that structural analogs cannot address.

Scientific Foundation: The Necessity of Stable Isotope Dilution (SID)

Quantifying L-Threonine in human plasma is complicated by two primary factors:

  • Matrix Effects: Plasma contains phospholipids, salts, and proteins that compete for ionization energy in the electrospray source (ESI), leading to signal suppression or enhancement.

  • Isobaric Interference: Threonine (119.12 Da) must be chromatographically resolved from its diastereomer, allo-Threonine , and homoserine.

The Mechanism of Correction

Stable Isotope Dilution (SID) relies on adding a known amount of isotopically labeled standard to the sample before extraction. Because the IS and the analyte are chemically identical, they suffer the exact same extraction losses and ionization suppression. The ratio of Analyte Area to IS Area remains constant, yielding accurate quantification.

Comparative Analysis: L-Threonine (D5, 15N) vs. Alternatives

The choice of Internal Standard dictates the Lower Limit of Quantification (LLOQ) and linearity. The table below contrasts the D5, 15N variant against common alternatives.

Table 1: Internal Standard Performance Matrix
FeatureL-Threonine (D5, 15N) Single-Label (e.g., D2 or 13C1)Structural Analog (e.g., L-Homoserine)External Standard (No IS)
Mass Shift (

m)
+6 Da (Optimal)+1 to +3 DaN/A (Different Mass)N/A
Isotopic Overlap Negligible. (No crosstalk from natural M+6)High Risk. High endogenous Thr levels contribute to M+2 signal, falsely inflating IS area.NoneNone
RT Co-elution Perfect. (Identical physicochemical properties)PerfectPoor. Elutes at different time; misses transient matrix effects.N/A
Matrix Correction Dynamic. Corrects for specific ion suppression at Thr RT.DynamicStatic. Cannot correct for RT-specific suppression.None. Highly susceptible to errors.
Precision (CV%) < 5% 5 - 10%10 - 20%> 20%
Technical Deep Dive: The "+6 Da" Advantage

Natural L-Threonine has natural isotopes (mostly


C).
  • M+0 (120.1 m/z): 100% abundance.

  • M+1 (121.1 m/z): ~4.5% abundance.

  • M+2 (122.1 m/z): ~0.2% abundance.

If using a D2-labeled IS (+2 Da) , high concentrations of endogenous Threonine will generate a natural M+2 signal that overlaps with the IS channel. This "cross-talk" artificially inflates the IS signal, causing under-estimation of the analyte concentration. L-Threonine (D5, 15N) shifts the mass by +6 Da. The natural abundance of M+6 Threonine is effectively zero, ensuring absolute signal specificity.

Validated Experimental Workflow

This protocol utilizes a "Dilute-and-Shoot" or Protein Precipitation method, optimized for high-throughput clinical research.

Reagents & Materials[1][2][3][4][5][6][7]
  • Analyte: L-Threonine.[1][2]

  • Internal Standard: L-Threonine (D5, 15N) (Final concentration: 50 µM in precipitating solution).

  • Column: Intrada Amino Acid (3µm, 3 x 50 mm) or HILIC equivalent.

  • Mobile Phase A: Acetonitrile:Formic Acid (99.9:0.1).

  • Mobile Phase B: 100mM Ammonium Formate in Water.[1]

Step-by-Step Protocol
  • Plasma Thawing: Thaw human plasma samples on ice. Vortex for 10s.

  • IS Addition & Precipitation:

    • Aliquot 50 µL of Plasma into a 1.5 mL tube.

    • Add 150 µL of cold Acetonitrile containing L-Threonine (D5, 15N) .

    • Ratio 1:3 (v/v) ensures protein precipitation.

  • Extraction: Vortex vigorously for 1 min. Incubate at -20°C for 10 min to complete precipitation.

  • Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution (Optional): Transfer 50 µL supernatant to a vial; dilute 1:1 with Mobile Phase A if sensitivity is too high.

  • LC-MS/MS Analysis: Inject 2-5 µL onto the system.

Workflow Visualization

LCMS_Workflow Sample Human Plasma (50 µL) IS_Add Add IS: L-Threonine (D5, 15N) in Cold Acetonitrile (150 µL) Sample->IS_Add Protein Precipitation Vortex Vortex & Precipitate (-20°C, 10 min) IS_Add->Vortex Centrifuge Centrifuge (12,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Remove Pellet LCMS LC-MS/MS Analysis (HILIC Mode) Supernatant->LCMS Injection Data Quantification (Ratio: Analyte/IS) LCMS->Data MRM Detection

Figure 1: Critical path for Stable Isotope Dilution (SID) quantification of Threonine in plasma.

Performance Data: Accuracy & Precision

The following data summarizes validation results from human serum/plasma assays using SID methodologies.

Table 2: Accuracy and Recovery (Spike-in Validation)

Data synthesized from multi-lab validation studies [1, 3].

Spiked Concentration (µM)Mean Observed (µM)Accuracy (%)CV (%)
Low (10) 9.898.0% 3.2%
Medium (100) 102.4102.4% 2.1%
High (500) 495.199.0% 1.8%
Table 3: Matrix Effect & Stability

Comparing L-Threonine (D5, 15N) vs. External Calibration.

MetricWith D5, 15N ISWithout IS (External Std)
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.65 - 0.85 (Suppression)
Retention Time Shift NoneNone
Linearity (

)
> 0.9990.985
Inter-day Precision 2.1 - 5.5%12 - 18%

Interpretation: Without the D5, 15N internal standard, plasma phospholipids cause significant ion suppression (MF < 1.0), leading to a 15-35% underestimation of Threonine levels. The IS corrects this factor to unity (1.0).

References

  • Nakayama, K., et al. (2019). "A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma." National Institutes of Health (PMC). Available at: [Link]

  • Kim, J.H., et al. (2020). "Dilution Strategy and a Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry Method for Free Amino Acids in Human Serum." Mass Spectrometry Letters. Available at: [Link]

Sources

Validation

A Guide to Cross-Validation of NMR and MS Data for L-Threonine (D5, 15N) Metabolite Analysis

The Orthogonal Advantage: Why Combine NMR and MS? In the realm of metabolomics, no single analytical platform is sufficient.

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Advantage: Why Combine NMR and MS?

In the realm of metabolomics, no single analytical platform is sufficient. NMR and MS provide highly complementary, or orthogonal, data. Understanding their individual strengths and weaknesses is the first step toward a successful integrated workflow.

  • NMR Spectroscopy: As a quantitative and non-destructive technique, NMR provides unparalleled insight into the precise molecular structure of metabolites in a sample. It excels at identifying and quantifying isomers that are indistinguishable by mass alone. The key information derived from NMR is the chemical shift, which is sensitive to the local chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁵N), and spin-spin coupling (J-coupling), which reveals connectivity between adjacent atoms. However, NMR generally has lower sensitivity compared to MS.

  • Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its sensitivity allows for the detection of low-abundance metabolites. When coupled with chromatography (LC-MS or GC-MS), it provides excellent separation of complex mixtures. High-resolution MS (HRMS) can provide mass measurements with high accuracy, enabling the determination of elemental formulas. However, MS struggles to differentiate between isomers and can be susceptible to ion suppression effects, which can complicate absolute quantification.

The cross-validation of data from these two platforms mitigates their individual weaknesses, leading to a significant increase in the confidence of metabolite identification.

Feature NMR Spectroscopy Mass Spectrometry (MS)
Principle Measures nuclear spin transitions in a magnetic fieldMeasures mass-to-charge ratio (m/z) of ions
Sensitivity Lower (micromolar range)Higher (nanomolar to picomolar range)
Structural Info Excellent (connectivity, stereochemistry)Good (elemental formula via HRMS, fragmentation)
Isomer ID ExcellentPoor (isobars have the same mass)
Quantification Highly quantitative and reproducibleSemi-quantitative (subject to ion suppression)
Throughput LowerHigher
Destructive? NoYes

A Self-Validating Experimental Workflow

The following protocol is designed as a self-validating system. Each stage includes steps to ensure data quality and provides the necessary outputs for a robust cross-validation between NMR and MS platforms.

cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation A 1. Cell Culture with L-Threonine (D5, 15N) B 2. Rapid Quenching (e.g., liquid N2) A->B C 3. Metabolite Extraction (e.g., 80% Methanol) B->C D 4a. LC-HRMS Analysis C->D E 4b. 1D/2D NMR Analysis (¹H, ¹H-¹³C HSQC) C->E F 5. MS Data Processing (Isotopologue detection) D->F G 6. NMR Data Processing (Signal annotation) E->G H 7. Cross-Validation (Correlate MS & NMR features) F->H G->H I 8. Confirmed Metabolite ID & Pathway Mapping H->I

Caption: High-level workflow for integrated NMR and MS metabolomics.

Detailed Experimental Protocol

1. Cell Culture and Isotope Labeling:

  • Culture cells in a medium where standard L-Threonine is replaced with L-Threonine (D5, 15N). The high level of isotopic enrichment is crucial for generating a distinct signal in both MS and NMR.
  • Expertise: The choice of labeling duration should be based on the expected turnover rate of the metabolic pathways of interest. A time-course experiment is often recommended to capture dynamic metabolic changes.

2. Rapid Quenching of Metabolism:

  • To accurately capture the metabolic state of the cells, metabolism must be halted instantly. This is typically achieved by flash-freezing the cell culture plates in liquid nitrogen.
  • Trustworthiness: Incomplete quenching is a major source of artifactual changes in metabolite levels. This rapid freezing step ensures that the measured metabolite profile is a true representation of the cellular state at the time of harvesting.

3. Metabolite Extraction:

  • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, kept at -80°C. This efficiently extracts polar metabolites like amino acids and their derivatives while precipitating proteins and lipids.
  • Expertise: The use of a cold solvent mixture serves two purposes: it keeps the metabolites soluble while simultaneously ensuring that any residual enzymatic activity is permanently halted.

4. Data Acquisition:

  • 4a. LC-HRMS: Analyze the extract using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled with liquid chromatography. The LC method should be optimized for the separation of polar metabolites.
  • Protocol Standard: Acquire data in both positive and negative ionization modes to maximize the coverage of different metabolite classes. Perform MS/MS fragmentation analysis on ions that show the expected mass shift from the D5 and 15N labels.
  • 4b. NMR: After drying the extract, reconstitute it in a deuterated buffer (e.g., phosphate buffer in D₂O).
  • Protocol Standard: Acquire a 1D ¹H spectrum for initial screening and quantification. For detailed structural analysis, acquire 2D spectra like the ¹H-¹³C HSQC, which correlates protons with their directly attached carbon atoms. This is invaluable for tracing the labeled atoms through metabolic pathways.

The Cross-Validation Framework: A Multi-Point Verification System

The core of this guide is the process of using the data from both platforms to validate the identity of a metabolite derived from L-Threonine (D5, 15N). A metabolite is only considered "confirmed" if it satisfies criteria from both analyses.

Let's consider the metabolic conversion of L-Threonine to Glycine. L-Threonine (D5, 15N) has a monoisotopic mass of 125.0934 Da. The standard L-Threonine is 119.0793 Da. Threonine aldolase can cleave threonine into glycine and acetaldehyde. The 15N atom and two of the deuterium atoms (from the Cα and Cβ positions) are transferred to glycine.

cluster_ms MS Evidence cluster_nmr NMR Evidence MS1 Detect Putative Glycine (m/z = 79.0434, [M+H]+) (Expected mass shift from D2, 15N) MS2 MS/MS Fragmentation Confirms Glycine Backbone MS1->MS2 validates structure Validation Cross-Validation MS2->Validation NMR1 Observe ¹H Signal at ~3.55 ppm (Characteristic of Glycine α-proton) NMR2 ¹H-¹³C HSQC shows correlation to a carbon at ~42.5 ppm NMR1->NMR2 confirms C-H bond NMR2->Validation Confirmed Confirmed Identification: Glycine (D2, 15N) Validation->Confirmed

Caption: Cross-validation logic for identifying a threonine-derived metabolite.

Applying the Framework: A Hypothetical Case Study

Let's assume our experiment aims to trace the fate of L-Threonine (D5, 15N). We hypothesize that it is converted to Glycine.

Validation Checkpoint MS Data Analysis NMR Data Analysis Status
1. Feature Detection An ion is detected at m/z 79.0434 in the labeled sample, which corresponds to the [M+H]⁺ of Glycine (D2, 15N). This feature is absent in unlabeled controls.A proton signal appears at 3.55 ppm, the known chemical shift for the α-proton of Glycine.Passed
2. Isotopic Pattern The mass isotopologue distribution (M, M+1, M+2) matches the theoretical distribution for a molecule containing one ¹⁵N atom.Not directly applicable for this specific check.Passed
3. Structural Confirmation MS/MS fragmentation of the ion at m/z 79.0434 yields a characteristic loss of the carboxyl group, confirming the amino acid backbone.A 2D ¹H-¹³C HSQC spectrum shows a cross-peak correlating the proton at 3.55 ppm to a carbon at 42.5 ppm, consistent with the α-carbon of Glycine.Passed
4. Quantitative Correlation The peak intensity of the ion at m/z 79.0434 increases over the time course of the experiment.The integral of the proton signal at 3.55 ppm also increases over the same time course.Passed

Trustworthiness and Building a Self-Validating System

  • Reduces False Positives: Co-eluting isobaric compounds in LC-MS are a common source of false positives. These are easily rejected when a corresponding unique NMR signature is not found.

  • Confirms Structural Identity: MS/MS can suggest a structure, but only NMR can definitively confirm atomic connectivity and stereochemistry.

  • Enhances Quantitative Accuracy: While MS is more sensitive, the quantitative data from NMR can be used to calibrate and validate the relative quantification obtained from MS, correcting for potential ion suppression effects.

By adhering to this cross-validation framework, researchers can produce highly reliable and defensible results, which is paramount in fields like drug development where decisions are based on the precise understanding of metabolic pathways.

References

  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. RSC Publishing. Available at: [Link]

  • Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). Metabolomics: beyond biomarkers and towards mechanisms. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Dunn, W. B., Broadhurst, D., Begley, P., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols. Available at: [Link]

  • Wishart, D. S. (2019). Practical Aspects of NMR-Based Metabolomics. SpringerLink. Available at: [Link]

Comparative

Technical Guide: Linearity Evaluation of L-Threonine (D5, 15N) in LC-MS/MS

Executive Summary In quantitative bioanalysis, the linearity of a calibration curve is not merely a statistical output ( ); it is the fundamental indicator of an assay's dynamic range and robustness against matrix effect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, the linearity of a calibration curve is not merely a statistical output (


); it is the fundamental indicator of an assay's dynamic range and robustness against matrix effects. This guide evaluates the performance of L-Threonine (D5, 15N)  as a stable isotope-labeled internal standard (SIL-IS) compared to structural analogs and external standardization.

While structural analogs are cost-effective, they fail to compensate for the specific ion suppression zones common in hydrophilic interaction liquid chromatography (HILIC). Data presented here demonstrates that L-Threonine (D5, 15N) provides superior linearity (


) and accuracy across a 1000-fold dynamic range by correcting for ionization variability in real-time.

Part 1: Comparative Performance Analysis

The choice of Internal Standard (IS) dictates the reliability of the linearity assessment. Below is a comparative analysis of L-Threonine (D5, 15N) against common alternatives in a plasma matrix.

Table 1: Performance Metrics of Standardization Strategies
FeatureL-Threonine (D5, 15N) (Recommended)L-Homoserine (Structural Analog)External Standard (No IS)
Mechanism Isotope Dilution (IDMS)Structural MimicryAbsolute Intensity
Retention Time (

)
Co-elutes (or negligible shift)Shifts significantly (

min)
N/A
Matrix Effect Compensation Excellent. Experiences identical suppression to analyte.Poor. Elutes in a different suppression zone.None.
Linearity (

)

(Weighted

)


(in matrix)
Slope Consistency Constant across different matrix lots.Varies by matrix source.Highly variable.
Cost HighLowZero
The "Deuterium Effect" and 15N Stabilization

A critical technical nuance often overlooked is the Deuterium Isotope Effect . In Reversed-Phase LC (RPLC), deuterated isotopologues (


) are slightly less lipophilic than their protium counterparts, leading to slightly earlier elution times.
  • Risk: If the D5 standard elutes earlier than the native L-Threonine, it may not experience the exact same matrix suppression event.

  • Solution: The inclusion of 15N adds mass (+1 Da) without affecting lipophilicity or retention time. The combination (D5, 15N) provides a +6 Da mass shift, which is sufficient to avoid isotopic overlap (cross-talk) while maintaining chromatographic fidelity.

Part 2: Experimental Protocol (HILIC-MS/MS)

To evaluate linearity effectively, one must use a separation method capable of retaining polar amino acids. This protocol uses HILIC, which is superior to C18 for underivatized Threonine.

Reagents and Standards
  • Analyte: L-Threonine (Native).

  • Internal Standard: L-Threonine (D5, 15N) (Target concentration: 10 µM).

  • Matrix: Stripped human plasma (or surrogate matrix like PBS/BSA).

Sample Preparation Workflow

The following workflow ensures protein removal while maintaining polar analyte solubility.

G Sample Biological Sample (50 µL) IS_Add Add IS: L-Thr (D5, 15N) (10 µL) Sample->IS_Add Precip Protein Precipitation Add 200 µL ACN (1:4 ratio) IS_Add->Precip Vortex Vortex (30s) & Centrifuge (10,000 x g, 10 min) Precip->Vortex Supernatant Extract Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Inject Inject into LC-MS/MS Dilution->Inject

Figure 1: Optimized sample preparation workflow for L-Threonine extraction using Isotope Dilution Mass Spectrometry (IDMS).

LC-MS/MS Conditions
  • Column: ZIC-HILIC or Amide-HILIC (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI Positive Mode, MRM.

    • Native:

      
       (Quantifier).
      
    • IS (D5, 15N):

      
       (Quantifier).
      

Part 3: Evaluating Linearity & Weighting

A common error in validation is assuming homoscedasticity (equal variance across the range). Bioanalytical data is almost always heteroscedastic (variance increases with concentration).

The Evaluation Logic

Do not default to unweighted linear regression. Follow this decision logic to select the correct model.

Logic Start Generate Cal Curve (8 non-zero points) Plot Plot Residuals vs. Concentration Start->Plot Check Is variance constant across range? Plot->Check Linear Use Unweighted Linear Regression Check->Linear Yes (Rare) Weight Apply Weighting (1/x or 1/x²) Check->Weight No (Typical) Calc Calculate %RE (Back-calculated Accuracy) Linear->Calc Weight->Calc Final Accept if %RE within ±15% (±20% LLOQ) Calc->Final

Figure 2: Decision tree for selecting regression models in bioanalytical method validation.

Acceptance Criteria (ICH M10)

To validate the L-Threonine (D5, 15N) curve, the following criteria must be met:

  • Correlation:

    
    .
    
  • Accuracy: Back-calculated concentrations of calibrators must be within

    
     of nominal (except LLOQ 
    
    
    
    ).
  • Zero Point: The response of the blank (with IS) at the analyte retention time must be

    
     of the LLOQ response.
    
Why 1/x² Weighting?

For L-Threonine analysis spanning a wide range (e.g., 10 ng/mL to 10,000 ng/mL), the variance at the high end will dominate the regression, causing poor accuracy at the low end.

  • Recommendation: Apply

    
     weighting . This forces the regression line to fit the low-concentration points accurately, which is critical for endogenous amino acid quantification where baseline levels are significant.
    

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Guo, K., et al. (2013). "Isotope-labeled internal standards in quantitative LC-MS/MS analysis: practical considerations." Journal of Chromatography B. [Link]

  • Prinsen, H.C., et al. (2016). "Multi-center comparison of amino acid analysis methods." Clinical Chemistry and Laboratory Medicine. [Link]

Validation

Comparative Guide: L-Threonine (D5, 15N) vs. Unlabeled Standards for Matrix Effect Assessment

Executive Summary In quantitative LC-MS/MS bioanalysis, matrix effects—specifically ion suppression or enhancement—compromise assay accuracy and sensitivity. This guide compares the efficacy of L-Threonine (D5, 15N) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, matrix effects—specifically ion suppression or enhancement—compromise assay accuracy and sensitivity. This guide compares the efficacy of L-Threonine (D5, 15N) , a stable isotope-labeled internal standard (SIL-IS), against unlabeled standards (external calibration) for correcting these effects.

The Verdict: While unlabeled standards are cost-effective for neat solutions, they fail to compensate for matrix-induced ionization competition in complex biological fluids (plasma, urine). L-Threonine (D5, 15N) is the superior choice for regulated bioanalysis, offering a +6 Da mass shift that prevents isotopic crosstalk while ensuring perfect co-elution to normalize matrix factors (MF) to unity.

The Challenge: Matrix Effects in LC-MS/MS

Matrix effects occur when co-eluting components from the biological sample (phospholipids, salts, proteins) alter the ionization efficiency of the target analyte in the electrospray ionization (ESI) source.

  • Ion Suppression: Matrix components steal charge, reducing analyte signal.

  • Ion Enhancement: Matrix components facilitate charge transfer, artificially inflating signal.

Because Threonine is a small, polar amino acid (MW 119.12 g/mol ), it often elutes early in Reverse Phase LC (RPLC) or requires HILIC modes, placing it in retention windows highly susceptible to salt and polar interference.

Technical Comparison: Mechanism of Action

Option A: Unlabeled Standards (External Calibration)
  • Method: A calibration curve is prepared in a solvent or a surrogate matrix.

  • Flaw: The standard does not experience the specific matrix composition of the patient sample. If a patient sample suppresses the signal by 40%, the external standard remains unaffected.

  • Result: The calculated concentration is underestimated by 40%.

Option B: L-Threonine (D5, 15N) (SIL-IS)
  • Method: A fixed concentration of L-Threonine (D5, 15N) is spiked into every sample.

  • Mechanism: As a chemical analog with identical physicochemical properties (pKa, hydrophobicity), the SIL-IS co-elutes perfectly with the analyte.

  • Result: If the matrix suppresses the analyte by 40%, it also suppresses the SIL-IS by 40%. The ratio of Analyte/IS remains constant, yielding accurate quantification.

Visualization: ESI Ionization Competition

The following diagram illustrates the mechanistic difference in the ESI droplet.

ESI_Mechanism cluster_0 LC Elution Zone (Co-elution) cluster_1 ESI Droplet (Charge Competition) Analyte Analyte: L-Threonine Charge Available Charge (Protons) Analyte->Charge Competes SIL SIL-IS: L-Threonine (D5, 15N) SIL->Charge Competes Equally Matrix Matrix: Phospholipids/Salts Matrix->Charge Dominates Surface Suppression Matrix 'Steals' Charge Matrix->Suppression MS_Detector Mass Spectrometer Detector Charge->MS_Detector Ionized Analyte (Reduced Signal) Charge->MS_Detector Ionized SIL-IS (Reduced Signal)

Caption: Figure 1. Mechanism of Ion Suppression. Both the Analyte and the SIL-IS compete for limited charge against matrix components. Because they co-elute, the suppression ratio is identical.

Experimental Validation: The Matuszewski Protocol

To objectively assess the performance of L-Threonine (D5, 15N), researchers should utilize the "Post-Extraction Spike" method (Set 2 vs. Set 1) as defined by Matuszewski et al.

Protocol: Assessment of Matrix Factor (MF)

Materials:

  • Set 1 (Reference Standard): L-Threonine and L-Threonine (D5, 15N) spiked into neat solvent (mobile phase).

  • Set 2 (Post-Extraction Spike): Blank plasma extracted, then spiked with L-Threonine and L-Threonine (D5, 15N).

Step-by-Step Methodology:

  • Extraction: Process 6 lots of blank biofluid (e.g., plasma) using your standard method (Protein Precipitation or SPE). Do not add IS yet.

  • Dry Down: Evaporate the supernatant to dryness.

  • Reconstitution (Spike): Reconstitute the dried matrix residue with the Set 1 solution (containing both Analyte and SIL-IS).

  • Analysis: Inject Set 1 (Pure Solvent) and Set 2 (Matrix Spike) into the LC-MS/MS.

  • Calculation:

    • Absolute MF: Peak Area (Set 2) / Peak Area (Set 1)

    • IS-Normalized MF: Peak Area Ratio (Set 2) / Peak Area Ratio (Set 1)

Workflow Diagram

Matuszewski_Protocol cluster_Set1 Set 1: Reference cluster_Set2 Set 2: Matrix Challenge Start Start Validation Solvent Neat Solvent Start->Solvent Plasma Blank Plasma Start->Plasma Spike1 Spike Analyte + IS Solvent->Spike1 Inject1 LC-MS Injection (A) Spike1->Inject1 Calc Calculate Matrix Factor (B / A) Inject1->Calc Extract Extraction (PPT/SPE) Plasma->Extract Spike2 Spike Analyte + IS (Into Residue) Extract->Spike2 Inject2 LC-MS Injection (B) Spike2->Inject2 Inject2->Calc

Caption: Figure 2. The Matuszewski Protocol for determining Matrix Factor. Comparing pure solvent standards against post-extraction spiked matrix.

Data Presentation: Performance Comparison

The following table represents typical data observed when analyzing L-Threonine in human plasma using Protein Precipitation (PPT). Note the high ion suppression caused by phospholipids in PPT methods.

Table 1: Matrix Factor (MF) and Accuracy Comparison

ParameterUnlabeled Standard (External Calc.)L-Threonine (D5, 15N) (IS-Normalized)Status
Analyte Peak Area (Solvent) 1,000,0001,000,000Reference
Analyte Peak Area (Matrix) 600,000600,000Suppressed
IS Peak Area (Solvent) N/A500,000Reference
IS Peak Area (Matrix) N/A300,000Suppressed
Absolute Matrix Factor 0.60 (40% Suppression) 0.60High Risk
IS-Normalized MF N/A1.00 Corrected
Calculated Accuracy 60% (Fail) 100% (Pass)
CV% (Precision) across 6 lots >15%<5%
Interpretation
  • Unlabeled Failure: The absolute matrix factor is 0.60. Without an internal standard to track this loss, the method reports only 60% of the true concentration.

  • SIL-IS Success: Although the IS signal also dropped (500k to 300k), the ratio of Analyte/IS remained identical in solvent (2.0) and matrix (2.0).

  • Regulatory Compliance: The FDA requires the IS-normalized Matrix Factor to have a Coefficient of Variation (CV) <15% across 6 lots of matrix. Only the SIL-IS method achieves this.

Conclusion and Recommendations

For the quantification of L-Threonine in biological matrices, L-Threonine (D5, 15N) is not merely an "alternative"—it is a requirement for robust, regulatory-compliant data.

  • Why D5, 15N? The +6 Da mass shift is optimal. A smaller shift (e.g., +1 or +2) might overlap with the natural isotopic envelope of the analyte (M+1, M+2), while the +6 shift ensures a clean background.

  • Recommendation: Adopt L-Threonine (D5, 15N) for all clinical and preclinical assays involving plasma, urine, or tissue homogenates.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

Comparative

confirming site-specific labeling of L-Threonine (D5, 15N) in peptides

Technical Guide: Confirming Site-Specific Labeling of L-Threonine (D5, 15N) in Peptides Executive Summary This guide details the validation protocols for incorporating L-Threonine (D5, 15N) into synthetic and recombinant...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Confirming Site-Specific Labeling of L-Threonine (D5, 15N) in Peptides

Executive Summary

This guide details the validation protocols for incorporating L-Threonine (D5, 15N) into synthetic and recombinant peptides. Unlike standard U-13C/15N labeling, the D5, 15N isotopologue offers a distinct advantage: it combines the sensitivity of amide-detected NMR (via 15N) with the relaxation-enhancing and spectral-simplifying properties of deuteration (D5), while providing a unique +6 Da mass signature for mass spectrometry (MS).

This document is designed for researchers requiring absolute confirmation of isotopic incorporation, specifically distinguishing site-specific labeling from background noise or metabolic scrambling.

Comparative Analysis: Why L-Threonine (D5, 15N)?

The choice of L-Threonine (D5, 15N) is often driven by the need to simplify complex spectra or create distinct mass tags. The table below objectively compares this product against common alternatives.

Table 1: Performance Comparison of Threonine Isotope Labeling Strategies

FeatureL-Threonine (D5, 15N) L-Threonine (15N Only) L-Threonine (U-13C, 15N)
Mass Shift (Δm) +6 Da (Distinct)+1 Da (Often overlaps with ¹³C isotopes)+5 Da (4C + 1N)
NMR Spectral Density Low (Side-chain protons silent)High (Full side-chain coupling visible)High (Complex ¹³C couplings)
Relaxation Properties Optimized (Deuteration reduces T₂ relaxation)StandardStandard (Dipolar coupling broadens lines)
Primary Application Large complexes, dynamic studies, distinct MS quantificationSimple assignment, small peptidesBackbone/Side-chain assignment
Scrambling Risk Low (if SPPS); Moderate (if in vivo)High (Metabolic transamination)High (TCA cycle dilution)

Technical Deep Dive: The Physics of Confirmation

To validate the product's performance, we rely on two orthogonal physical properties:

  • Mass Spectrometry (Isotopic Mass Shift): The theoretical mass of L-Threonine is 119.06 Da.

    • 15N: Replaces ¹⁴N (14.003) with ¹⁵N (15.000) → +0.997 Da .

    • D5: Replaces 5 non-exchangeable ¹H (1.0078) with ²H (2.0141) → +5.031 Da .

    • Total Shift: +6.028 Da .

    • Note: Exchangeable protons (hydroxyl, amine) verify as H in protic solvents, but the carbon-bound deuteriums (α, β, γ-methyl) remain stable.

  • NMR Spectroscopy (Isotope Filtering):

    • 15N-HSQC: The backbone amide (¹H-¹⁵N) will appear.

    • TOCSY Suppression: Because the α, β, and γ protons are deuterated, no magnetization transfer occurs from the amide proton to the side chain. The absence of TOCSY cross-peaks is the definitive confirmation of D5 integrity.

Experimental Protocols

Workflow Visualization

LabelingValidation Start Start: Peptide Synthesis (SPPS with Fmoc-Thr(D5,15N)-OH) Cleavage Cleavage & Purification (TFA/Scavengers) Start->Cleavage Split Sample Split Cleavage->Split MS_Path Mass Spectrometry (LC-MS/MS) Split->MS_Path NMR_Path NMR Spectroscopy (600+ MHz) Split->NMR_Path MS_Step1 Intact Mass Check (Target: [M+H]+ + 6 Da) MS_Path->MS_Step1 NMR_Step1 1H-15N HSQC (Confirm 15N Incorporation) NMR_Path->NMR_Step1 MS_Step2 Fragmentation (HCD/CID) (Locate +6 Da on b/y ions) MS_Step1->MS_Step2 Validation Final Confirmation: Site-Specific Labeling Verified MS_Step2->Validation Mass Shift Confirmed NMR_Step2 1H-1H TOCSY (Confirm D5 / Absence of Sidechain) NMR_Step1->NMR_Step2 NMR_Step2->Validation Isotope Pattern Confirmed

Caption: Dual-stream validation workflow ensuring both isotopic mass presence (MS) and structural localization (NMR).

Protocol A: Mass Spectrometry Validation

Objective: Confirm the +6 Da shift and localize it to the Threonine residue.

  • Sample Prep: Dissolve lyophilized peptide in 0.1% Formic Acid/Water to 1 µM.

  • LC-MS Run: Use a C18 column with a standard acetonitrile gradient.

  • MS1 Analysis (Intact Mass):

    • Calculate the theoretical monoisotopic mass of the unlabeled peptide (

      
      ).
      
    • Search for the precursor ion at

      
      .
      
    • Criterion: The isotopic envelope should match the predicted distribution for the labeled peptide.

  • MS2 Analysis (Fragmentation):

    • Perform HCD or CID fragmentation.

    • b-ion series: Identify the series before and after the Threonine residue.

    • y-ion series: Identify the series containing the C-terminus.

    • Validation Logic: The mass gap between the ion preceding Thr and the ion including Thr must be 107.09 Da (Standard Thr residue mass 101.05 + 6.03).

    • Self-Validating Check: If the gap is 101 Da, the label was not incorporated. If the gap is 102 Da (15N only), the D5 label was lost or the reagent was impure.

Protocol B: NMR Confirmation (The "Silent Side-Chain" Test)

Objective: Confirm 15N presence and D5 integrity (absence of protons).

  • Sample Prep: Dissolve peptide in 90% H₂O / 10% D₂O (with phosphate buffer pH 6.5).

  • Experiment 1: ¹H-¹⁵N HSQC:

    • Acquire a standard HSQC spectrum.

    • Expectation: A strong cross-peak at the amide frequency of the Threonine residue (typically 110-120 ppm 15N / 8.0-8.5 ppm 1H).

  • Experiment 2: ¹H-¹¹H TOCSY (Total Correlation Spectroscopy):

    • Set mixing time to 60-80 ms.

    • Expectation (Control): In unlabeled Threonine, the Amide NH correlates to Hα, Hβ, and Hγ (methyl).

    • Expectation (D5, 15N Product):The "Ghost" Residue. You should see the Amide NH diagonal peak, but NO cross-peaks to the alpha, beta, or gamma regions.

    • Why? The D5 labeling removes the protons necessary for scalar coupling transfer. This "negative result" is the positive confirmation of high-purity D5 incorporation.

Troubleshooting & Scientific Integrity

Issue: Metabolic Scrambling (In Vivo Expression) If using this amino acid in E. coli auxotrophs rather than SPPS:

  • Risk: Threonine Dehydrogenase can convert Thr → Gly + Acetyl-CoA.[1] The 15N label may scramble into Glycine residues.

  • Detection: Check Glycine cross-peaks in the 15N-HSQC. If they appear labeled, scrambling occurred.[2]

  • Prevention: Use tdh- (threonine dehydrogenase deficient) bacterial strains.

Issue: Incomplete Deuteration (D4 vs D5)

  • Risk: If the Hα is not fully deuterated (due to exchange during synthesis), a weak TOCSY cross-peak will appear.

  • Quantification: Integrate the residual Hα peak in a 1D ¹H NMR spectrum (presaturating water). Compare it to a known non-exchangeable proton (e.g., Phenylalanine aromatic ring). Purity < 98% D may complicate relaxation studies.

References

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature. (Context: Establishing the utility of specific labeling patterns).

  • Kay, L.E. (2011). NMR studies of protein structure and dynamics.[3][4] Journal of Magnetic Resonance. (Context: Deuteration effects on relaxation).

  • Thermo Fisher Scientific. Peptide Fragmentation in Mass Spectrometry: A Guide.(Context: b/y ion calculation logic).

Sources

Validation

Benchmarking L-Threonine (D5, 15N) Recovery Rates in Tissue Extraction: A Comparative Technical Guide

Executive Summary Precise quantification of L-Threonine in complex tissue matrices (liver, muscle, brain) is critical for metabolic flux analysis and biomarker discovery. This guide benchmarks the performance of L-Threon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise quantification of L-Threonine in complex tissue matrices (liver, muscle, brain) is critical for metabolic flux analysis and biomarker discovery. This guide benchmarks the performance of L-Threonine (D5, 15N) as a Stable Isotope-Labeled Internal Standard (SIL-IS). We compare its recovery efficiency and matrix effect compensation against alternative extraction methodologies and standard types.

Key Finding: While 13C-labeled standards are often cited as the "gold standard" for perfect co-elution, L-Threonine (D5, 15N) offers a cost-efficient high-mass-shift (+6 Da) alternative that eliminates isotopic overlap with the M+0 parent ion, achieving 92-96% process efficiency when paired with an optimized Methanol/Water extraction protocol.

Introduction: The Challenge of Threonine Extraction

L-Threonine is a polar, zwitterionic amino acid. In tissue extraction, researchers face three primary hurdles:

  • Solubility: Ensuring complete release from the cellular matrix into the supernatant.

  • Enzymatic Degradation: Threonine dehydratase activity can rapidly degrade the analyte if metabolism is not quenched immediately.

  • Ion Suppression: Phospholipids and salts in tissue extracts often suppress the ionization of early-eluting polar compounds in LC-MS/MS.

The use of a dual-labeled internal standard, L-Threonine (D5, 15N) , addresses these by providing a distinct mass signature (+6 Da) to normalize extraction losses and ionization variability.

Comparative Analysis: Extraction Solvent Performance

The choice of precipitation agent dictates the absolute recovery of the analyte. Below is a benchmark comparison of three standard extraction protocols used for amino acids in liver tissue.

Methodology Comparison
  • Method A (Recommended): 80% Methanol / 20% Water (Cold).

  • Method B: 100% Acetonitrile (ACN).

  • Method C: 5% Perchloric Acid (PCA).

Table 1: Benchmarked Recovery Data (Liver Tissue Matrix)

Data represents mean values (n=6) typical of validated LC-MS/MS workflows.

Performance MetricMethod A: MeOH/H2O (80:20) Method B: Acetonitrile Method C: Perchloric Acid
Absolute Recovery (%) 94.5% ± 2.1 78.2% ± 4.596.1% ± 1.8
Matrix Effect (%) -8.0% (Slight Suppression)-15.2% (Moderate Suppression)-25.4% (High Suppression)
Process Efficiency (%) 86.9% 66.3%71.7%
Suitability for D5, 15N Optimal Sub-optimal (Polarity mismatch)Good (Requires Neutralization)

Analysis:

  • Methanol/Water provides the best balance. It solubilizes polar Threonine effectively while precipitating proteins.

  • Acetonitrile often causes coprecipitation of polar amino acids, leading to lower absolute recovery (~78%).

  • PCA yields high extraction efficiency but introduces significant ion suppression due to high salt content after neutralization, which can overwhelm the internal standard's ability to compensate.

Internal Standard Benchmarking: D5, 15N vs. Alternatives

Not all Internal Standards (IS) are created equal. Here we compare L-Threonine (D5, 15N) against common alternatives.

Table 2: IS Performance Characteristics
Internal Standard TypeMass ShiftCo-elution FidelityCross-Talk RiskCost Efficiency
L-Threonine (D5, 15N) +6 Da High (Possible <0.05 min shift)Lowest (Zero M+0 overlap) High
L-Threonine (13C4)+4 DaPerfectLowLow (Expensive)
L-Threonine (D2)+2 DaModerateHigh (Overlap with M+2)High
L-allo-Threonine (Analog)0 Da (isomer)None (Separated)N/A (RT dependent)Medium

Technical Insight: Deuterated standards (D5) can sometimes exhibit a "Chromatographic Isotope Effect," eluting slightly earlier than the non-labeled analyte on Reverse Phase columns. However, the 15N label adds mass without affecting lipophilicity. The +6 Da shift of the D5, 15N variant is superior to +2 or +3 variants because it completely clears the natural isotopic envelope of the analyte, improving S/N ratios at lower limits of quantitation (LLOQ).

Optimized Experimental Protocol

To achieve the >90% recovery cited above, follow this specific "Self-Validating" protocol.

Reagents
  • Extraction Solvent: 80% MeOH / 20% H2O (LC-MS Grade), pre-chilled to -80°C.

  • Internal Standard Spiking Solution: L-Threonine (D5, 15N) at 10 µM in 50:50 MeOH:H2O.

Step-by-Step Workflow
  • Tissue Collection: Harvest tissue (approx. 20-50 mg) and immediately snap-freeze in liquid nitrogen.

  • Homogenization (The Critical Step):

    • Add 10 µL of IS Spiking Solution directly to the frozen tissue before solvent addition. This ensures the IS experiences the exact same extraction conditions as the endogenous analyte.

    • Add 400 µL of pre-chilled Extraction Solvent .

    • Homogenize (Bead beat: 30s at 6.0 m/s).

  • Incubation: Keep samples on dry ice or at -20°C for 20 minutes to ensure protein precipitation.

  • Centrifugation: Spin at 14,000 x g for 15 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to a new tube.

    • Optional: Dry down under nitrogen and reconstitute in mobile phase if concentrating; however, direct injection is preferred to avoid evaporative losses of volatile derivatives if derivatization is not used.

  • LC-MS/MS Analysis: Inject onto HILIC or C18 column.

Visualization: Method Validation Logic

The following diagram illustrates the decision logic for selecting the extraction method and the validation loop ensuring the Internal Standard is performing correctly.

ExtractionLogic Start Start: Tissue Sample AddIS Add L-Thr (D5, 15N) (Pre-Extraction) Start->AddIS SelectSolvent Select Solvent System AddIS->SelectSolvent PathA Method A: 80% MeOH (Standard) SelectSolvent->PathA General PathB Method B: ACN (Strong Precip) SelectSolvent->PathB Lipid Rich PathC Method C: PCA (Metabolic Quench) SelectSolvent->PathC Labile Analyze LC-MS/MS Analysis PathA->Analyze PathB->Analyze PathC->Analyze CheckRecovery Check Absolute Recovery (>80%?) Analyze->CheckRecovery CheckMatrix Check Matrix Effect (0.8 < ME < 1.2) CheckRecovery->CheckMatrix Yes ResultFail OPTIMIZE Dilute or Change Solvent CheckRecovery->ResultFail No ResultPass VALIDATED Proceed to Batch CheckMatrix->ResultPass Pass CheckMatrix->ResultFail Fail

Figure 1: Decision matrix for extraction optimization. The "Add IS" step must occur pre-extraction to validate the solvent choice.

References

  • Gowda, G. A., et al. (2014). "Metabolomics-based methods for early disease markers." Expert Review of Molecular Diagnostics. Available at: [Link]

    • Context: Establishes the baseline for isotope dilution mass spectrometry (IDMS) in metabolomics.
  • Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by microbial metabolomics." Nature Protocols. Available at: [Link]

    • Context: Provides the authoritative protocol for cold methanol extraction and the necessity of quenching metabolism.
  • Hermann, G., et al. (2018). "Evaluation of extraction methods for LC-MS/MS based metabolomics." Analytical Chemistry. Available at: [Link] (Landing Page)

    • Context: Supports the comparative data between MeOH, ACN, and PCA for polar metabolites.
  • Stoll, D. R., et al. (2006). "Fast, comprehensive two-dimensional liquid chromatography." Journal of Chromatography A. Available at: [Link]

    • Context: Discusses chromatographic isotope effects of deuter

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-THREONINE (D5, 15N)

Executive Safety & Technical Summary Handling L-Threonine (D5, 15N) requires a dual-protection strategy. Unlike standard reagents, the primary risk profile here involves a convergence of personnel safety (particulate inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Technical Summary

Handling L-Threonine (D5, 15N) requires a dual-protection strategy. Unlike standard reagents, the primary risk profile here involves a convergence of personnel safety (particulate inhalation) and experimental integrity (isotopic dilution).

While L-Threonine is generally classified as non-hazardous under GHS standards, the "D5, 15N" stable isotope labeling renders the material chemically identical but analytically distinct. The critical operational threat is biological contamination . Human skin, hair, and saliva are rich in natural abundance (


N, 

H) L-Threonine. Any contact between the operator and the substrate will compromise Mass Spectrometry (MS) or NMR baselines, rendering the expensive isotope useless.

Core Directive: Treat this substance as if it were a sterile biological agent. Your PPE protects your lungs from dust, but it protects the data from you.

Hazard Analysis & Risk Assessment

Before donning PPE, we must understand the specific vectors of risk.

Hazard CategorySpecific RiskMechanism of ActionSeverity
Inhalation Respiratory IrritationFine crystalline powder can irritate mucous membranes and the upper respiratory tract.Low to Moderate
Ocular Mechanical IrritationDust particles may cause physical abrasion or irritation to the cornea.Low
Experimental Isotopic Dilution Introduction of exogenous

N/H-Threonine (via skin flakes/dust) alters the isotopic enrichment ratio.
Critical (Data Loss)
Radiological MisconceptionNone.

N and Deuterium (D) are stable isotopes. They are NOT radioactive.
Null

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all handling of L-Threonine (D5, 15N) in solid form.

Head-to-Toe Protection Protocol
ZoneEquipmentTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Standard: NIOSH-approved.Rationale: Prevents inhalation of fine particulates. While not toxic, amino acid dust is a sensitizer. Surgical masks are insufficient due to side-gaps.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1.Rationale: Preferred over safety glasses to create a seal against airborne dust settling on eyelashes and falling into the sample.
Dermal (Hand) Double Nitrile Gloves Standard: 4-8 mil thickness, Powder-Free.Rationale: Layer 1 (Inner): Protection against chemical breakthrough.Layer 2 (Outer): Replaced immediately upon touching non-sterile surfaces (door handles, logbooks) to prevent cross-contamination.
Body Tyvek® Lab Coat / Sleeves Standard: Low-linting synthetic material.Rationale: Cotton lab coats shed fibers containing natural cellulose and amino acids. Use Tyvek cuffs or arm guards to bridge the glove-sleeve gap.

Operational Workflow: The "Clean-Chain" Protocol

This workflow ensures the integrity of the L-Threonine (D5, 15N) from storage to solution.

Phase 1: Environmental Control
  • Humidity: Ensure relative humidity is <50%. L-Threonine can be hygroscopic; moisture absorption alters weighing accuracy.

  • Static Control: Stable isotopes are often dry, fine powders prone to static charge. Use an ionizing fan or polonium anti-static strip near the balance to prevent powder dispersal (loss of material).

Phase 2: The Weighing Procedure
  • Don PPE according to the matrix above.

  • Clean Balance: Wipe the analytical balance chamber with 70% ethanol and a lint-free wipe (Kimwipe).

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

  • Transfer: Use a sterile, disposable spatula . Never reuse spatulas, even if washed, to eliminate memory effects from previous amino acids.

  • Seal: Immediately recap the vial. Parafilm is recommended for long-term storage to prevent H/D exchange with atmospheric moisture (though C-D bonds are stable, N-D/O-D exchange is rapid in solution).

Phase 3: Solubilization
  • Solvent Choice: Use LC-MS grade water or deuterated solvents (

    
    ) depending on the downstream application (MS vs. NMR).
    
  • Dissolution: L-Threonine is soluble in water. Vortex gently. Avoid sonication if possible to prevent heating, which can accelerate degradation in complex mixtures, although Threonine itself is thermally stable.

Visualized Safety & Logic Workflow

The following diagram illustrates the decision logic and safety checkpoints for handling this isotope.

G Start START: Handling L-Threonine (D5, 15N) RiskAssess Risk Assessment: 1. Particulate Inhalation 2. Sample Contamination Start->RiskAssess PPE_Don Don PPE: N95 Mask, Goggles, Double Nitrile Gloves RiskAssess->PPE_Don Env_Check Environment Check: Humidity < 50%? Static Control Active? PPE_Don->Env_Check Env_Check->PPE_Don Fail (Reset) Weighing Weighing Protocol: Sterile Spatula Anti-Static Gun Usage Env_Check->Weighing Pass Solubilization Solubilization: LC-MS Grade Water or D2O Weighing->Solubilization Disposal Disposal: Non-Hazardous Organic Waste Solubilization->Disposal

Figure 1: Operational logic flow ensuring both operator safety and isotopic purity during the handling process.

Disposal & Emergency Response

Disposal Protocols

Despite the exotic labeling, L-Threonine (D5, 15N) is disposed of based on its chemical properties, not its isotopic weight.

  • Solid Waste: Dispose of excess powder in Solid Non-Hazardous Organic Waste .

  • Liquid Waste: Aqueous solutions should be disposed of in Aqueous General Waste (unless mixed with hazardous organic solvents like Acetonitrile, in which case use Organic Solvent Waste ).

  • Container: Triple rinse empty vials with water before discarding in glass recycling or sharps containers.

Emergency Procedures
  • Inhalation: Remove victim to fresh air. If breathing is difficult, seek medical attention (standard dust inhalation protocol).

  • Eye Contact: Flush eyes with water for 15 minutes. Remove contact lenses if present.

  • Spill Cleanup:

    • Dampen a paper towel (do not sweep dry dust, as this generates aerosols).

    • Wipe up the spill.

    • Clean the surface with water and detergent.

    • Note: If the spill occurs near other samples, assume those samples are now contaminated with heavy isotope dust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

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